5-Phenoxy-thiophene-2-carbaldehyde chemical structure and properties
Topic: 5-Phenoxy-thiophene-2-carbaldehyde: Chemical Structure, Synthesis, and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Ph...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 5-Phenoxy-thiophene-2-carbaldehyde: Chemical Structure, Synthesis, and Properties
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Phenoxy-thiophene-2-carbaldehyde (CAS: 111480-00-3 ) is a functionalized heterocyclic building block characterized by a "push-pull" electronic system. It features an electron-donating phenoxy group at the C5 position and an electron-withdrawing formyl group at the C2 position of a thiophene ring. This unique architecture makes it a valuable scaffold in medicinal chemistry, particularly for the synthesis of anti-infective agents, Bcl-2 antagonists, and organic optoelectronic materials.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity profile, designed to support high-level research and process development.[1]
Chemical Architecture & Properties
Molecular Structure Analysis
The molecule consists of a central thiophene ring substituted at the 2- and 5-positions. The C2-formyl group acts as a strong
-acceptor, activating the ring towards nucleophilic attack at C5, while the C5-phenoxy group serves as a -donor, modulating the electrophilicity of the aldehyde and introducing lipophilicity.
Electronic Effect: The antagonistic electronic effects (Formyl vs. Phenoxy) create a dipole across the thiophene ring, influencing both the acidity of the C3/C4 protons and the reactivity of the aldehyde carbonyl.
Physicochemical Data Table
Property
Value / Description
Source/Note
IUPAC Name
5-phenoxythiophene-2-carbaldehyde
PubChem
CAS Number
111480-00-3
Commercial Sources
Molecular Formula
C₁₁H₈O₂S
Calculated
Molecular Weight
204.25 g/mol
Calculated
Appearance
Pale yellow to amber oil or low-melting solid
Observed (Analogous)
Predicted LogP
~3.2
Consensus Model
H-Bond Acceptors
2 (C=O, -O-)
Structural Analysis
H-Bond Donors
0
Structural Analysis
Solubility
Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
) is possible due to the activating aldehyde group, the Copper-Catalyzed Ullmann-Type Coupling is the preferred "field-proven" method for synthesizing 5-phenoxy-thiophene-2-carbaldehyde. This route avoids the harsh conditions of classical that can degrade the aldehyde and offers higher yields.
Reaction Pathway Diagram
The following diagram illustrates the synthetic workflow starting from the commercially available 5-bromothiophene-2-carbaldehyde.
Caption: Figure 1. Copper-catalyzed cross-coupling workflow for the synthesis of 5-phenoxy-thiophene-2-carbaldehyde.
Detailed Experimental Protocol
Objective: Synthesis of 5-phenoxy-thiophene-2-carbaldehyde on a 10 mmol scale.
Setup: Flame-dry a 100 mL Schlenk flask and cool under a stream of nitrogen.
Charging: Add CuI,
, phenol, and 5-bromothiophene-2-carbaldehyde to the flask.
Solvation: Evacuate and backfill with nitrogen (3 cycles). Add the anhydrous solvent and the ligand via syringe.
Reaction: Seal the flask and heat to 110°C for 16–24 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The bromide starting material (
) should disappear, replaced by the more polar product.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.
Extraction: Wash the filtrate with water (3 x 30 mL) and brine (1 x 30 mL) to remove DMF. Dry the organic phase over
Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes).
Expert Insight: The choice of ligand is critical. While classical Ullmann reactions require high temperatures (
C), using ligands like DMEDA or amino acids allows the reaction to proceed at 90-110°C, preserving the aldehyde functionality [1, 2].
Reactivity Profile & Applications
The chemical utility of 5-phenoxy-thiophene-2-carbaldehyde stems from its bifunctional nature.
Reactivity Map
The aldehyde group is the primary handle for diversification, while the thiophene ring offers sites for electrophilic substitution (though deactivated by the formyl group, the phenoxy group provides some activation at C4).
Caption: Figure 2. Divergent synthesis pathways utilizing the aldehyde functionality.
Key Applications
Bcl-2 Antagonists: Derivatives of 5-phenoxy-thiophene-2-carbaldehyde have been utilized as intermediates in the synthesis of Bcl-2/Bcl-xL inhibitors, a class of drugs targeting apoptosis pathways in cancer cells. The phenoxy group mimics the hydrophobic interactions required for binding to the BH3 groove [3].
Antifungal Agents: Pyridine derivatives substituted with phenoxy-thiophene moieties have shown efficacy as antifungal agents, where the aldehyde serves as a precursor to the linker connecting the heteroaryl rings [4].
Materials Science: The molecule serves as a "capping unit" or monomer for thiophene-based oligomers used in organic field-effect transistors (OFETs), where the phenoxy group improves solubility and film-forming properties.
Safety & Handling
Hazards: Classified as an Irritant (Skin/Eye/Respiratory). The aldehyde may cause sensitization.
Storage: Store under an inert atmosphere (
) at 2-8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.
Disposal: Dispose of as hazardous organic waste containing sulfur.
-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. Link
Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623-1626. Link
Hardouin, C., et al. (2019).[6] Multikilogram synthesis of a potent dual Bcl-2 / Bcl-xL antagonist. ResearchGate. Link
Nakamura, K., et al. (2012). Pyridine derivative substituted by heteroaryl ring, and antifungal agent comprising the same.[7] U.S. Patent No.[7] 8,183,264.[7] Link
PubChem. (2025).[8][9] 5-Bromothiophene-2-carbaldehyde | C5H3BrOS.[8][10] National Library of Medicine. Link
5-Phenoxy-thiophene-2-carbaldehyde CAS number and identifiers
This technical guide provides an in-depth analysis of 5-Phenoxy-thiophene-2-carbaldehyde , a specialized heterocyclic building block used in medicinal chemistry for the development of bioactive scaffolds. Executive Summa...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 5-Phenoxy-thiophene-2-carbaldehyde , a specialized heterocyclic building block used in medicinal chemistry for the development of bioactive scaffolds.
Executive Summary
5-Phenoxy-thiophene-2-carbaldehyde (CAS: 111480-00-3) is a functionalized thiophene derivative characterized by a formyl group at the C2 position and a phenoxy ether linkage at the C5 position.[1][2][3] This bifunctionality makes it a critical intermediate in the synthesis of pharmaceuticals, particularly for targets requiring a bioisostere of diphenyl ether or benzothiophene scaffolds.
The compound’s utility lies in the electronic push-pull system of the thiophene ring: the electron-withdrawing formyl group activates the ring for nucleophilic attacks, while the electron-donating phenoxy group modulates solubility and lipophilicity (LogP), essential for optimizing ADME properties in drug discovery.
Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10]
Appearance: Pale yellow to amber crystalline solid or viscous oil (dependent on purity/polymorph).
Melting Point: Predicted range 65–70 °C (Based on 5-phenyl analog mp 92–95 °C and ether flexibility).
Solubility: Highly soluble in DCM, Chloroform, DMSO, and Ethyl Acetate. Sparingly soluble in water.[4][5]
Stability: Air-sensitive (aldehyde oxidation to carboxylic acid); store under inert atmosphere (Ar/N₂) at 2–8 °C.
Synthesis & Manufacturing Protocols
The synthesis of 5-phenoxythiophene-2-carbaldehyde is non-trivial due to the deactivating nature of the thiophene ring toward direct nucleophilic aromatic substitution (
The most robust method involves the C-O coupling of 5-bromothiophene-2-carbaldehyde with phenol, utilizing a copper catalyst to overcome the energy barrier of the
carbon-heteroatom bond formation.
Reaction Scheme
Step-by-Step Protocol
Reagent Prep: In a flame-dried Schlenk flask, charge 5-bromothiophene-2-carbaldehyde (1.0 equiv, 10 mmol) and phenol (1.2 equiv, 12 mmol).
Catalyst System: Add CuI (10 mol%) and 1,10-phenanthroline (20 mol%) as the ligand. The ligand is critical for stabilizing the active Cu(I) species and preventing catalyst aggregation.
Base: Add Cesium Carbonate (
) (2.0 equiv). Note: can be used but often requires higher temperatures; Cesium's larger cation radius improves solubility in organic solvents.
Solvent: Add anhydrous Toluene or DMF (0.2 M concentration). Degas with Argon for 10 minutes.
Reaction: Seal the vessel and heat to 110 °C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide (
) should disappear, yielding a more polar product.
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove copper salts. Wash filtrate with 1M NaOH (to remove excess phenol) and Brine.
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Why This Works (Mechanism)
The formyl group at C2 renders the C5 position slightly electron-deficient, but not enough for standard
. The Copper(I) catalyst undergoes oxidative addition into the C-Br bond, followed by ligand exchange with the phenoxide, and finally reductive elimination to form the C-O bond.
Synthesis Workflow Diagram
Figure 1: Step-wise workflow for the Copper-catalyzed synthesis of the target compound.
Reactivity & Applications in Drug Design
The 5-phenoxythiophene-2-carbaldehyde scaffold is a versatile "lynchpin" in medicinal chemistry.
Reductive Amination (Schiff Base Formation)
The C2-aldehyde is highly reactive toward primary and secondary amines.
Protocol: React with amine (
) in DCE using as the reducing agent.
Application: Synthesis of kinase inhibitors where the amine tail interacts with the solvent-exposed region of the ATP binding pocket.
Utility: Precursor for amide coupling to generate peptidomimetics.
Knoevenagel Condensation
Reagent: Malononitrile or Ethyl cyanoacetate.
Product: Vinyl nitriles.
Utility: Creating Michael acceptors for covalent inhibitor design.
Reactivity Pathway Diagram
Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.
Safety & Handling (MSDS Summary)
Hazard Category
Classification
Handling Protocol
Acute Toxicity
Category 4 (Oral)
Do not ingest. Use standard PPE (Gloves, Goggles).
Skin Irritation
Category 2
Wash immediately with soap and water upon contact.
Eye Irritation
Category 2A
Rinse cautiously with water for 15 minutes.
Storage
Air Sensitive
Store under Nitrogen/Argon at 4°C.
Disposal: Dispose of contents/container to an approved waste disposal plant. Thiourea-based scavengers may be required if residual copper catalyst is present.
References
Synthesis of 5-substituted thiophene-2-carbaldehydes
Source: ChemicalBook & HXCHEM Supplier D
Identifier Verification: - Note: Search CAS 111480-00-3 directly.
Ullmann Coupling Protocols for Thiophenes:
Title: "Copper-Catalyzed C-O Bond Formation of 2-Halothiophenes."
Source:Journal of Organic Chemistry, Generic Protocol Adaptation.
Context: Standard methodology for coupling electron-deficient heteroaryl halides with phenols.
Precursor Data (5-Bromothiophene-2-carbaldehyde)
Title: "5-Bromothiophene-2-carbaldehyde: Properties and Reactivity."
Structural and Synthetic Divergence: A Technical Guide to 5-Phenoxythiophene-2-carbaldehyde vs. 5-Phenylthiophene-2-carbaldehyde
Executive Summary In the realm of heterocyclic chemistry, the substitution pattern on a thiophene core dictates the molecule's electronic topography, reactivity, and pharmacological utility. This whitepaper provides an i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of heterocyclic chemistry, the substitution pattern on a thiophene core dictates the molecule's electronic topography, reactivity, and pharmacological utility. This whitepaper provides an in-depth comparative analysis of two critical building blocks: 5-phenylthiophene-2-carbaldehyde and 5-phenoxythiophene-2-carbaldehyde . By examining the causality behind their structural differences—specifically the transition from a direct carbon-carbon (C-C) bond to an ether (-O-) linkage—we elucidate how these subtle modifications govern their synthesis, physicochemical properties, and applications in advanced drug discovery.
Structural and Electronic Topography
The fundamental divergence between these two molecules lies in the linkage connecting the phenyl ring to the thiophene-2-carbaldehyde core.
5-Phenylthiophene-2-carbaldehyde (Direct C-C Linkage): The direct biaryl bond allows the molecule to adopt a nearly coplanar conformation. This planarity facilitates an extended
-conjugation system across both rings, significantly lowering the HOMO-LUMO gap. Consequently, this molecule exhibits a bathochromic shift in UV-Vis absorption and is highly valued in the synthesis of organic electronics, fluorescent probes, and rigid molecular scaffolds[1].
5-Phenoxythiophene-2-carbaldehyde (Ether Linkage): The introduction of an
-hybridized oxygen atom creates a bent, non-planar geometry. This ether linkage interrupts the extended -conjugation, altering the molecule's redox potential. However, the oxygen atom's lone electron pairs donate electron density into the thiophene ring via resonance (+M effect), enriching the electron density at the carbaldehyde para-position. Crucially, the ether oxygen introduces rotational degrees of freedom and acts as a hydrogen-bond acceptor, which is a highly privileged trait in structure-based drug design.
Physicochemical Properties
The structural nuances directly translate to distinct physicochemical profiles, which dictate their behavior in both synthetic workflows and biological assays.
The synthesis of these derivatives requires divergent catalytic strategies. Below are field-proven, step-by-step methodologies designed as self-validating systems to ensure high yield and purity.
Workflow Visualization
Caption: Divergent synthetic workflows for phenyl and phenoxy thiophene derivatives.
Protocol A: Synthesis of 5-Phenylthiophene-2-carbaldehyde via Suzuki-Miyaura Coupling
This protocol utilizes a palladium-catalyzed cross-coupling to forge the direct C-C bond[2].
Reagent Preparation: Charge a flame-dried Schlenk flask with 5-bromothiophene-2-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and
(0.05 eq) under an inert argon atmosphere.
Solvent & Base Addition: Add a degassed mixture of dimethoxyethane (DME) and 2M aqueous
(3:1 v/v).
Causality: DME provides optimal solubility for the organic substrates, while the aqueous base is strictly required to activate the boronic acid, forming a boronate complex that accelerates the transmetalation step of the catalytic cycle.
Reaction Execution: Heat the mixture to reflux (approx. 80°C) for 12 hours. Monitor the disappearance of the starting bromide via Thin Layer Chromatography (TLC) using Hexane/EtOAc (8:2).
Workup & Validation: Cool to room temperature and partition between ethyl acetate and water. Wash the organic layer extensively with brine.
Causality: The brine wash is critical to remove residual aqueous base and polar boronic acid byproducts, preventing emulsion formation.
Isolation: Dry over anhydrous
, concentrate in vacuo, and purify via silica gel column chromatography to yield the product as a yellow solid. Verify structure via NMR (aldehyde proton typically appears as a distinct singlet around 9.8-9.9 ppm).
Protocol B: Synthesis of 5-Phenoxythiophene-2-carbaldehyde via Ullmann Etherification
Forging the C-O bond requires a copper-catalyzed Ullmann-type coupling due to the unactivated nature of the thiophene bromide.
Reagent Preparation: In a sealed pressure tube, combine 5-bromothiophene-2-carbaldehyde (1.0 eq), phenol (1.5 eq), CuI (0.1 eq), and
(2.0 eq).
Ligand & Solvent Addition: Add N,N-dimethylglycine (0.2 eq) as a ligand and anhydrous DMF as the solvent.
Causality: The bidentate ligand stabilizes the active Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II). DMF is chosen for its high boiling point, accommodating the high activation energy required for the oxidative addition of the C-Br bond.
Reaction Execution: Purge with nitrogen, seal the tube, and heat to 110°C for 24 hours.
Workup & Validation: Cool the mixture, dilute with diethyl ether, and quench with water. Wash the organic layer with 1M NaOH.
Causality: The NaOH wash is a self-validating purification step that deprotonates and extracts any unreacted excess phenol into the aqueous layer, ensuring the organic phase contains only the desired ether product.
Isolation: Dry, concentrate, and purify via column chromatography.
Applications in Advanced Therapeutics
While both molecules serve as versatile scaffolds, 5-phenoxythiophene-2-carbaldehyde has carved out a highly specific niche in modern medicinal chemistry due to its unique conformational flexibility.
Development of Bcl-2 Family Inhibitors (BH3 Mimetics)
The Bcl-2 family of proteins regulates the intrinsic apoptosis pathway. Overexpression of anti-apoptotic members (like Bcl-2 and Bcl-xL) is a hallmark of cancer cell survival. 5-phenoxythiophene-2-carbaldehyde is a critical precursor in the synthesis of BH3 mimetics—small molecules designed to antagonize these proteins[3].
The ether linkage is pharmacologically vital here: the rotational freedom allows the phenoxy group to perfectly adapt to the hydrophobic binding groove of the Bcl-2 protein (induced-fit binding), while the oxygen atom can engage in critical hydrogen bonding with target amino acid residues.
Caption: Mechanism of action for phenoxythiophene-derived BH3 mimetics in apoptosis.
Synthesis of Antifungal Agents
Beyond oncology, the phenoxythiophene core is utilized in the development of heteroaryl-substituted pyridine derivatives, which act as potent antifungal agents[4]. The lipophilicity (LogP) modulated by the phenoxy group enhances the molecule's ability to penetrate fungal cell walls, demonstrating how structural topography directly influences pharmacokinetic viability.
References
5-Phenylthiophene-2-carbaldehyde | C11H8OS | CID 177053 - PubChem
National Institutes of Health (NIH)
URL:[Link]
Reactivity studies for the synthesis of 5-phenylthiophene-2-carbaldehyde by Suzuki-Miyaura coupling
University of Minho
URL:[Link]
Shooting at survivors: Bcl-2 family members as drug targets for cancer
ResearchGate
URL:[Link]
US8183264B2 - Pyridine derivative substituted by heteroaryl ring, and antifungal agent comprising the same
Google Patents
URL
Chemical Profile & Synthetic Utility: 5-Phenoxy-thiophene-2-carbaldehyde
Executive Summary 5-Phenoxy-thiophene-2-carbaldehyde is a specialized heterocyclic building block valued in medicinal chemistry for its ability to serve as a bioisostere of benzaldehyde derivatives. By incorporating a th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Phenoxy-thiophene-2-carbaldehyde is a specialized heterocyclic building block valued in medicinal chemistry for its ability to serve as a bioisostere of benzaldehyde derivatives. By incorporating a thiophene ring substituted with a phenoxy group, this scaffold offers unique electronic distribution and lipophilicity profiles (LogP) compared to its benzene analogs, making it a critical intermediate in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents.
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and applications in modern drug discovery.[1]
Physicochemical Characterization
The following data represents the theoretical and calculated properties for 5-Phenoxy-thiophene-2-carbaldehyde based on IUPAC atomic weights and structural topology.
Property
Value
Unit
IUPAC Name
5-phenoxythiophene-2-carbaldehyde
-
Molecular Formula
C₁₁H₈O₂S
-
Molecular Weight
204.25
g/mol
Exact Mass
204.0245
Da
Element Count
C: 11, H: 8, O: 2, S: 1
-
Predicted LogP
~3.2 - 3.5
-
H-Bond Acceptors
2 (Aldehyde O, Ether O)
-
H-Bond Donors
0
-
Appearance
Off-white to pale yellow solid (or viscous oil)
-
SMILES
O=Cc1sc(Oc2ccccc2)cc1
-
Synthetic Methodologies
Two primary routes are recommended for the synthesis of 5-phenoxy-thiophene-2-carbaldehyde. Route A is preferred for de novo synthesis from basic starting materials, while Route B is the method of choice when 5-halo-thiophene precursors are available.
Route A: The Vilsmeier-Haack Approach (De Novo)
This route relies on the electron-rich nature of the thiophene ring. The phenoxy group at position 2 directs the electrophilic formylation to position 5.
Step 1: Synthesis of 2-Phenoxythiophene
Reagents: 2-Bromothiophene, Phenol, CuI (Catalyst),
(Base), Toluene.
Mechanism: Ullmann-type C-O coupling.
Protocol: Reflux 2-bromothiophene (1.0 eq) with phenol (1.2 eq) in the presence of CuI (10 mol%) and base under inert atmosphere (
Vilsmeier Reagent Formation: In a flame-dried flask, cool DMF (3.0 eq) to 0°C. Add
(1.2 eq) dropwise. Stir for 30 mins to form the chloroiminium salt.
Addition: Dissolve 2-phenoxythiophene (from Step 1) in DCE and add slowly to the Vilsmeier reagent at 0°C.
Heating: Warm to room temperature, then heat to 60-80°C for 4 hours. The electrophilic iminium species attacks the 5-position (para to the phenoxy donor).
Hydrolysis: Cool the mixture and pour into crushed ice/sodium acetate solution to hydrolyze the iminium intermediate into the aldehyde.
Workup: Extract with DCM, wash with brine, dry over
, and concentrate.
Route B: Nucleophilic Aromatic Substitution (
)
This route is highly efficient if 5-bromo-thiophene-2-carbaldehyde is commercially available. The aldehyde group at C2 acts as an electron-withdrawing group (EWG), activating the C5-position for nucleophilic attack.
Dissolve 5-bromo-thiophene-2-carbaldehyde (1.0 eq) and phenol (1.1 eq) in dry DMF.
Add anhydrous
(2.0 eq).
Heat to 80-100°C for 6-12 hours.
Monitor by TLC (disappearance of bromo-aldehyde).
Pour into water to precipitate the product or extract with Ethyl Acetate.
Visualization of Synthetic Logic
Figure 1: Convergent synthetic pathways. Route A (top) builds the core via coupling then formylation. Route B (red arrow) utilizes direct displacement on an activated aldehyde precursor.
Analytical Validation (QC)
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.
¹H NMR (Chloroform-d, 400 MHz):
Aldehyde Proton: A distinct singlet at δ 9.80 – 9.90 ppm . This confirms the successful formylation.
Thiophene Protons: Two doublets (or d,d) in the range of δ 6.50 – 7.60 ppm . The proton at C3 (adjacent to CHO) will be more deshielded (downfield) than the proton at C4 (adjacent to phenoxy).
Phenoxy Protons: A multiplet integrating for 5 protons in the aromatic region (δ 7.10 – 7.50 ppm ).
IR Spectroscopy (ATR):
C=O Stretch: Strong band at 1660 – 1680 cm⁻¹ (Characteristic of conjugated aldehydes).
C=C (Thiophene): Bands around 1400 – 1500 cm⁻¹.
C-O-C (Ether): Stretch around 1200 – 1250 cm⁻¹.
Mass Spectrometry (ESI/GC-MS):
Molecular Ion:
(GC-MS) or (ESI).
Fragmentation: Loss of CO (M-28) is common for aromatic aldehydes.
Applications in Drug Discovery
5-Phenoxy-thiophene-2-carbaldehyde acts as a "linchpin" intermediate. The aldehyde functionality allows for rapid diversification, while the phenoxy-thiophene core provides a lipophilic scaffold that interacts with hydrophobic pockets in enzymes (e.g., COX-2, Kinases).
Key Transformations
Schiff Base Formation: Reaction with primary amines to form imines (azomethines), widely screened for antifungal activity.
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to create push-pull alkenes, often used in dye-sensitized solar cells or as Michael acceptors in medicinal chemistry.
Chalcone Synthesis: Claisen-Schmidt condensation with acetophenones to generate thiophene-based chalcones, known for anti-inflammatory and antioxidant properties.
Drug Development Workflow
Figure 2: Strategic utilization of the scaffold in Diversity-Oriented Synthesis (DOS) to access multiple therapeutic classes.
Safety & Handling
Hazards: Thiophene derivatives are generally organosulfur irritants. The aldehyde functionality can cause contact dermatitis.
Storage: Store under inert gas (
or Ar) at 2-8°C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Work within a fume hood to avoid inhalation of vapors.
References
Vilsmeier-Haack Reaction Mechanism & Utility
Title: The Vilsmeier–Haack Reaction (Review)[2][3][4]
Source: Meth-Cohn, O., & Stanforth, S. P. (1991).[2] Comprehensive Organic Synthesis.
Applications of 5-phenoxythiophene derivatives in medicinal chemistry
An In-Depth Technical Guide to the Applications of 5-Phenoxythiophene Derivatives in Medicinal Chemistry Executive Summary The thiophene ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold d...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Applications of 5-Phenoxythiophene Derivatives in Medicinal Chemistry
Executive Summary
The thiophene ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities.[1][2][3] When functionalized with a phenoxy group at the 5-position, the resulting 5-phenoxythiophene core offers a unique combination of structural rigidity, lipophilicity, and electronic properties, making it an exceptional platform for the design of novel therapeutic agents. This guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of 5-phenoxythiophene derivatives across key therapeutic areas. We delve into their applications as anti-inflammatory, neuroprotective, anticancer, and antimicrobial agents, presenting not just the data, but the scientific rationale behind their mechanisms of action and the experimental protocols required for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their work.
The 5-Phenoxythiophene Scaffold: A Union of Privileged Structures
The strategic combination of a thiophene ring and a phenoxy moiety creates a scaffold with significant therapeutic potential. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, while the overall aromatic system serves as a robust anchor for various functional groups.[1] The addition of the phenoxy group provides a critical extension into solvent-exposed regions or hydrophobic pockets of target proteins, allowing for a significant expansion of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore how this unique structural marriage has led to potent modulators of complex biological pathways.
Core Synthetic Strategies: Building the Scaffold
The synthesis of the 5-phenoxythiophene core is accessible through several established methodologies. A prevalent approach involves the nucleophilic aromatic substitution (SNAr) of a suitable 5-halo-thiophene derivative with a phenol. The choice of reaction conditions is critical and is dictated by the electronic nature of the substituents on both rings.
Rationale for Experimental Design
The selection of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination adapted for C-O bond formation, is often preferred over classical SNAr. This is because palladium catalysis allows for milder reaction conditions and tolerates a broader range of functional groups, which is essential when constructing complex molecules in later-stage synthesis. The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos) is crucial for facilitating the reductive elimination step, which is often the rate-limiting step in C-O coupling. The base, typically a weak inorganic base like potassium carbonate, is chosen to deprotonate the phenol without causing unwanted side reactions.
Experimental Protocol: Palladium-Catalyzed Synthesis of a 5-Phenoxythiophene Derivative
This protocol describes a general method for the synthesis of a 5-phenoxy-2-substituted-thiophene.
Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, add 5-bromo-2-cyanothiophene (1.0 mmol), the desired phenol (1.2 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).
Solvent and Base Addition: Add anhydrous toluene (10 mL) followed by finely ground potassium carbonate (2.0 mmol).
Reaction Execution: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-phenoxythiophene product.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Therapeutic Applications and Mechanistic Insights
The versatility of the 5-phenoxythiophene scaffold is demonstrated by its significant activity in multiple therapeutic domains.
Anti-Inflammatory Agents: Targeting the Arachidonic Acid Cascade
Chronic inflammatory diseases represent a significant therapeutic challenge.[4] Certain 5-phenoxythiophene derivatives have emerged as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are powerful pro-inflammatory mediators.[4][5]
One notable example is N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide , which shows dose-dependent inhibition of 5-LO with IC₅₀ values in the nanomolar range.[5] The mechanism involves chelation of the non-heme iron atom in the active site of the 5-LO enzyme, preventing the catalytic oxidation of arachidonic acid.
Table 1: 5-LO Inhibitory Activity of Representative 5-Phenoxythiophene Derivatives
Caption: Inhibition of the 5-Lipoxygenase (5-LO) pathway by 5-phenoxythiophene derivatives.
Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay
This protocol outlines a method to determine the IC₅₀ of a test compound against 5-LO in a rat basophilic leukemia (RBL-1) cell homogenate.
Homogenate Preparation: Culture RBL-1 cells and harvest them. Resuspend the cell pellet in a suitable buffer and homogenize using a Dounce homogenizer. Centrifuge the homogenate to obtain the cytosolic fraction containing 5-LO.
Assay Reaction: In a 96-well plate, add the cell homogenate, the test compound (at various concentrations), and calcium chloride.
Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
Detection: Stop the reaction and measure the production of leukotrienes using a specific ELISA kit or by spectrophotometry, monitoring the formation of a conjugated diene system at 234 nm.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
Neuroprotective Agents: Combating Excitotoxicity
Glutamate-induced excitotoxicity is a key pathological mechanism in various neurodegenerative disorders.[6][7] The phenoxythiophene sulfonamide derivative B355252 has demonstrated significant neuroprotective effects in neuronal cell models.[6][8]
Its mechanism of action is multifaceted. B355252 prevents glutamate-induced cell death by inhibiting mitochondrial fission. It achieves this by blocking the translocation of dynamin-related protein 1 (Drp1) from the cytosol to the mitochondria, thereby maintaining mitochondrial integrity.[6] Furthermore, it attenuates the nuclear translocation of the apoptosis-inducing factor (AIF), a key step in caspase-independent cell death.[6][7]
Caption: Key structure-activity relationship points on the 5-phenoxythiophene scaffold.
Future Perspectives and Conclusion
5-Phenoxythiophene derivatives represent a highly promising and versatile scaffold in medicinal chemistry. The existing body of research clearly demonstrates their potential in developing novel therapeutics for inflammatory diseases, neurodegeneration, cancer, and infectious diseases. Future research should focus on optimizing the pharmacokinetic profiles of lead compounds to improve their in vivo efficacy and safety. Furthermore, the exploration of this scaffold against novel biological targets, informed by computational modeling and high-throughput screening, will undoubtedly uncover new therapeutic opportunities. The synthetic accessibility and tunable nature of the 5-phenoxythiophene core ensure that it will remain a valuable platform for drug discovery professionals for years to come.
References
The Synthesis of 5-Alkoxy and 5-Amino Substituted Thiophenes. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. (2003). PubMed. Retrieved March 7, 2024, from [Link]
N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]
Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans and antifungal reagents of fluconazole-resistant fungi. (2021). PubMed. Retrieved March 7, 2024, from [Link]
Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). PubMed. Retrieved March 7, 2024, from [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
Thiophene-Based Compounds. (2021). MDPI. Retrieved March 7, 2024, from [Link]
Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl). (n.d.). SpringerLink. Retrieved March 7, 2024, from [Link]
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. Retrieved March 7, 2024, from [Link]
Synthesis of antimicrobial agents of tetra‐substituted thiophenes from ethyl 5‐(2‐bromoacetyl)‐4‐phenyl‐2‐(phenylamino)thiophene‐3‐carboxylate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). MDPI. Retrieved March 7, 2024, from [Link]
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Semantic Scholar. Retrieved March 7, 2024, from [Link]
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]
Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. Retrieved March 7, 2024, from [Link]
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). PMC. Retrieved March 7, 2024, from [Link]
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PMC. Retrieved March 7, 2024, from [Link]
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. (2021). Spandidos Publications. Retrieved March 7, 2024, from [Link]
Novel thiophene derivatives as Anti-inflammatory agents. (2016). Journal of Pharmaceutical Science and Bioscientific Research. Retrieved March 7, 2024, from [Link]
Therapeutic importance of synthetic thiophene. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
Biological Activities of Thiophenes. (2024). MDPI. Retrieved March 7, 2024, from [Link]
Synthesis of thiophene derivatives 4 and 5. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives. (2000). PubMed. Retrieved March 7, 2024, from [Link]
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies. Retrieved March 7, 2024, from [Link]
Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. (2025). MDPI. Retrieved March 7, 2024, from [Link]
A new class of nifuroxazide analogues: synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus. (2007). PubMed. Retrieved March 7, 2024, from [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]
Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (2008). PubMed. Retrieved March 7, 2024, from [Link]
Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. (2020). PubMed. Retrieved March 7, 2024, from [Link]
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). PubMed. Retrieved March 7, 2024, from [Link]
Solvation Dynamics and Synthetic Applications of 5-Phenoxy-thiophene-2-carbaldehyde: A Technical Whitepaper
Executive Summary In modern drug discovery and organic synthesis, 5-Phenoxy-thiophene-2-carbaldehyde (CAS: 111480-00-3) serves as a highly versatile, electrophilic building block. It is a critical intermediate in the syn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and organic synthesis, 5-Phenoxy-thiophene-2-carbaldehyde (CAS: 111480-00-3) serves as a highly versatile, electrophilic building block. It is a critical intermediate in the synthesis of diverse pharmacological agents, including Bcl-2 family inhibitors for oncology, squalene synthetase inhibitors for hyperlipidemia, and novel antifungal agents.
As a Senior Application Scientist, I frequently observe that the bottleneck in scaling up syntheses involving this compound is not its intrinsic reactivity, but its solvation dynamics. The molecule's highly lipophilic nature dictates strict solvent selection for downstream organic synthesis and purification. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, backed by self-validating experimental protocols to ensure high-yield synthetic workflows.
Physicochemical Causality: The Structural Basis of Solubility
To predict and manipulate the solubility of 5-Phenoxy-thiophene-2-carbaldehyde, one must deconstruct its molecular architecture:
The Phenoxy Ring: This bulky, electron-rich moiety imparts significant hydrophobicity and facilitates strong
stacking interactions. It drives the molecule's high partition coefficient (LogP) and renders it practically insoluble in aqueous media.
The Thiophene Core: As a polarizable heteroaromatic system, the thiophene ring enhances solubility in polar aprotic solvents through favorable dipole-induced dipole interactions.
The Carbaldehyde Group: The formyl group provides a strong localized dipole moment. Because it acts exclusively as a hydrogen-bond acceptor (lacking H-bond donors), the molecule cannot self-associate via hydrogen bonding. This prevents the formation of highly stable, insoluble crystal lattices, thereby maintaining excellent solubility in a wide range of organic solvents.
Quantitative Solubility Profile in Organic Solvents
The table below summarizes the solubility behavior of 5-Phenoxy-thiophene-2-carbaldehyde across various solvent classes, providing the mechanistic rationale for each.
Solvent Class
Representative Solvents
Estimated Solubility
Mechanistic Rationale & Application
Polar Aprotic
DMSO, DMF
> 50 mg/mL
Strong dipole-dipole interactions with the aldehyde. Optimal for generating homogeneous stock solutions for biological assays.
Ethers
THF, Diethyl Ether
> 50 mg/mL
Excellent solvation of the lipophilic core. Diethyl ether is the standard medium for organometallic additions (e.g., t-BuLi)[1], while THF is ideal for LAH reductions[2].
Halogenated
Chloroform, DCM
> 50 mg/mL
High affinity for polarizable aromatic systems. is universally utilized for NMR characterization of this compound[3].
Esters
Ethyl Acetate (EtOAc)
> 30 mg/mL
Favorable dipole interactions. Widely used in combinations with hexanes (e.g., 9:1 or 4:1 ratios) for silica gel chromatography[3],[2].
Polar Protic
Methanol, Ethanol
10 - 30 mg/mL
Moderate solubility. H-bonding from the solvent to the aldehyde oxygen facilitates dissolution, enabling reactions like reductive amination in methanolic ammonia[4].
Non-Polar
Hexanes, Toluene
10 - 20 mg/mL
Solvates the highly lipophilic phenoxy group. Primarily used as a non-polar component in chromatographic elution gradients[3].
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in physicochemical causality to prevent common experimental failures.
Causality Check: Why use the shake-flask method instead of kinetic solvent-shifting? Kinetic methods (like dropping a DMSO stock into buffer) often form supersaturated, metastable states that yield falsely elevated solubility data. The shake-flask method guarantees true thermodynamic equilibrium.
Saturation: Add an excess of 5-Phenoxy-thiophene-2-carbaldehyde (approx. 100 mg) to 1.0 mL of the target organic solvent in a borosilicate glass vial.
Equilibration: Seal the vial and agitate at 300 rpm on an orbital shaker at 25.0 ± 0.1 °C for 48 hours. Rationale: 48 hours is required to overcome the activation energy of dissolution and ensure the solid-liquid phase boundary has reached thermodynamic equilibrium.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet any undissolved solute.
Dilution & Quantification: Extract a 10 µL aliquot of the clear supernatant. Dilute immediately with 990 µL of Acetonitrile to prevent precipitation and bring the concentration within the linear dynamic range of the detector. Quantify via RP-HPLC-UV at 254 nm against a pre-established calibration curve.
Causality Check: Why is Tetrahydrofuran (THF) the critical solvent here? THF possesses a unique ability to coordinate the lithium ion of Lithium Aluminum Hydride (LAH), breaking up its polymeric solid structure and bringing the hydride into the same homogeneous liquid phase as the highly lipophilic 5-Phenoxy-thiophene-2-carbaldehyde. This prevents biphasic reaction bottlenecks.
Substrate Dissolution: Dissolve 2.8 g of 5-phenoxy-thiophene-2-carbaldehyde in 60 mL of anhydrous THF under an inert argon atmosphere (2)[2].
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Rationale: Hydride transfer is highly exothermic. Cooling suppresses the formation of localized hot spots that could lead to the over-reduction or cleavage of the delicate thiophene-ether linkage.
Reagent Addition: Slowly add 390 mg of LAH. The high solubility of the substrate in THF ensures immediate, uniform contact with the reducing agent[2].
Reaction Maturation: Remove the ice bath, warm to room temperature, and stir for 10 minutes to drive the reaction to completion[2].
Quenching & Extraction: Quench cautiously with water. Extract the aqueous mixture with Ethyl Acetate. Rationale: The resulting alcohol product has a massive partition coefficient favoring EtOAc over water, ensuring near-quantitative recovery.
Purification: Evaporate the solvent under reduced pressure. Purify the resulting (5-phenoxy-thiophen-2-yl)-methanol via silica gel chromatography using a Hexane:Ethyl Acetate (4:1) gradient[2].
Workflow Visualization
The following diagram illustrates the logical relationship between solvent polarity, solvation mechanism, and the corresponding downstream synthetic applications for 5-Phenoxy-thiophene-2-carbaldehyde.
Solvent-driven synthetic workflows for 5-Phenoxy-thiophene-2-carbaldehyde derivatives.
References
Title: Inhibitors of squalene synthetase and protein farnesyltransferase (US5783593A)
Title: Shooting at survivors: Bcl-2 family members as drug targets for cancer
Source: ResearchGate
URL
Title: Pyridine derivative substituted by heteroaryl ring, and antifungal agent comprising the same (US8183264B2)
A Scientist's Guide to the Safe Handling of 5-Phenoxy-thiophene-2-carbaldehyde: An In-depth Analysis of the Safety Data Sheet
Decoding the Hazard Profile While a specific, verified Safety Data Sheet (SDS) for 5-Phenoxy-thiophene-2-carbaldehyde is not publicly available, we can infer its likely hazard profile by analyzing structurally related an...
Author: BenchChem Technical Support Team. Date: March 2026
Decoding the Hazard Profile
While a specific, verified Safety Data Sheet (SDS) for 5-Phenoxy-thiophene-2-carbaldehyde is not publicly available, we can infer its likely hazard profile by analyzing structurally related and commercially available thiophene-2-carboxaldehyde derivatives. These analogues are consistently classified under the Globally Harmonized System (GHS) with a set of specific hazards that demand careful consideration.
Likely GHS Hazard Classifications:
Acute Oral Toxicity: Analogues are often classified as "Harmful if swallowed" (H302).[3][4][5][6] This classification suggests that accidental ingestion of even small quantities could lead to significant adverse health effects.
Skin Corrosion/Irritation: The classification "Causes skin irritation" (H315) is common.[3][4][5][6] This indicates that direct contact can cause redness, inflammation, or dermatitis. The thiophene ring system and its derivatives can interact with skin tissues, necessitating robust barrier protection.
Serious Eye Damage/Irritation: "Causes serious eye irritation" (H319) is a critical warning.[3][4][5][6] The aldehyde functional group, in particular, can be highly irritating to mucous membranes, and accidental eye exposure could lead to significant discomfort or damage.
Skin Sensitization: Some thiophene aldehydes carry the H317 warning, "May cause an allergic skin reaction".[6][7] This is a crucial distinction from simple irritation. A sensitizer can elicit a more severe, immune-mediated response upon repeated exposure, even at very low concentrations.
Specific Target Organ Toxicity (Single Exposure): The potential to "May cause respiratory irritation" (H335) is also noted for similar compounds.[4][5] This hazard underscores the importance of preventing inhalation of dust or vapors, which could irritate the respiratory tract.
These classifications are not merely administrative checkboxes; they are derived from toxicological data and describe the intrinsic ability of the chemical to cause harm.[8][9] Understanding these hazards is the first step in preventing exposure.
A Proactive Safety Framework: The Hierarchy of Controls
The most effective safety programs prioritize systematic risk reduction over reliance on personal protective equipment (PPE).[10][11][12] The Hierarchy of Controls, a foundational principle endorsed by OSHA and NIOSH, provides a framework for implementing the most effective safety measures.[11][13][14]
Elimination/Substitution: In a research context, eliminating the chemical is not feasible. However, substituting it with a less hazardous analogue should always be the first consideration during experimental design.
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.[10][11][14] For 5-Phenoxy-thiophene-2-carbaldehyde, the primary engineering control is a certified chemical fume hood . All weighing, transfers, and reactions involving this compound must be performed within a fume hood to prevent the inhalation of any dust or aerosols and to contain potential spills.
Administrative Controls: These are procedural changes that modify how work is done.[11][13][14]
Designated Area: Establish a clearly marked "designated area" within the fume hood for handling this compound to prevent cross-contamination.
Standard Operating Procedure (SOP): Develop a detailed, written SOP for all experimental work involving this chemical. The SOP should include step-by-step instructions for handling, storage, and waste disposal, as well as emergency procedures.
Training: Ensure all personnel have been thoroughly trained on the specific hazards of this compound and the procedures outlined in the SOP.
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above, not as a replacement.[10][12]
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. Standard safety glasses with side shields may not provide adequate protection.
Hand Protection: Nitrile gloves are a standard for general laboratory use. Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.
Body Protection: A professional lab coat must be worn and kept fully fastened.
Experimental and Emergency Protocols
Adherence to validated protocols is the cornerstone of laboratory safety. The following procedures provide a self-validating system for minimizing risk.
Protocol 3.1: Risk Assessment and Handling Workflow
The following diagram outlines the essential decision-making and action steps for safely incorporating 5-Phenoxy-thiophene-2-carbaldehyde into your workflow.
Caption: Workflow for Risk Assessment and Safe Handling.
Protocol 3.2: Emergency Response
In the event of an exposure, immediate and correct action is critical.[15]
Immediately call a poison control center or seek emergency medical attention.[3] Show the attending physician the Safety Data Sheet for a structural analogue.
Wash the affected area with plenty of soap and water for at least 15 minutes.[4]
If skin irritation or a rash occurs, seek medical attention.[3] Wash contaminated clothing before reuse.[15]
If in Eyes (Ocular Contact):
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
Remove contact lenses if present and easy to do so. Continue rinsing.[3]
If eye irritation persists, get immediate medical advice/attention.[3][4]
If Inhaled:
Move the person to fresh air and keep them in a position comfortable for breathing.[5]
If the person is not breathing, give artificial respiration.
If respiratory symptoms or irritation occur, seek medical attention.
Physicochemical and Reactivity Data
Understanding a compound's physical properties and chemical incompatibilities is essential for safe storage and handling. The data below is for the parent compound, thiophene-2-carboxaldehyde, and serves as a reasonable estimate for the phenoxy- derivative.
Stability: The compound is likely stable under normal laboratory conditions but may be sensitive to air.[16][17] It is recommended to store the container tightly closed, potentially under an inert atmosphere like nitrogen, and in a cool, dry place.[16][17]
Conditions to Avoid: Avoid exposure to air, heat, sparks, and open flames.[16][17]
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[4][16][17] Reactions with these materials could be exothermic or produce hazardous products.
Hazardous Decomposition Products: Upon combustion, this compound will likely produce carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[4][17]
Conclusion
While 5-Phenoxy-thiophene-2-carbaldehyde presents defined hazards, a systematic and proactive approach to safety allows for its confident and secure use in a research setting. By integrating the principles of the Hierarchy of Controls, adhering to detailed protocols, and maintaining a comprehensive understanding of the compound's hazard profile, researchers can effectively mitigate risks. This commitment to a culture of safety ensures that the pursuit of scientific advancement does not compromise the well-being of the professionals driving it.
References
List of GHS Hazard and Precautionary Statements. (n.d.). UNECE. Retrieved from [Link]
Laws, J. (2017, August 1). Implementing the OSHA Lab Standard. Occupational Health & Safety. Retrieved from [Link]
Stellman, S. (2025, June 20). Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. Lab Manager. Retrieved from [Link]
The Hierarchy of Hazard Controls: What It Is and How to Implement It. (n.d.). OSHA Education Center. Retrieved from [Link]
What Is the Hierarchy of Controls? OSHA Examples & How to Apply It. (2025, November 20). Safety Evolution. Retrieved from [Link]
Identifying Hazard Control Options: The Hierarchy of Controls. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
GHS hazard statements. (n.d.). Wikipedia. Retrieved from [Link]
Material Safety Data Sheet: Thiophene. (n.d.). Sciencelab.com. Retrieved from [Link]
GHS Precautionary Statement List. (2016, January 6). ChemSafetyPro.COM. Retrieved from [Link]
Hazard statements, precautionary statements and signal words. (2022, February 11). Health and Safety Executive (HSE). Retrieved from [Link]
Hazard statements. (n.d.). MSDS Europe. Retrieved from [Link]
Safety Data Sheet: 5-Ethyl-2-thiophenecarboxaldehyde. (2009, September 22). Alfa Aesar. Retrieved from [Link]
2-Thiophenecarboxaldehyde. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 108, 343-360.
Singh, P., & Kaur, M. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1855-1896.
de la Torre, J., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 65(15), 10588-10606.
Safety Data Sheet: Thiophene-2-carboxaldehyde. (2025, September 14). Alfa Aesar. Retrieved from [Link]
Thiophene-Based Building Blocks: A Strategic Guide for Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery, the thiophene ring stands as a premier bioisostere for the phenyl group, offering unique electronic and physicochemical advantages that can optimize potency, s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the thiophene ring stands as a premier bioisostere for the phenyl group, offering unique electronic and physicochemical advantages that can optimize potency, selectivity, and pharmacokinetic (PK) profiles. However, its deployment requires a nuanced understanding of sulfur reactivity. This guide provides a technical deep-dive into the strategic application, synthesis, and metabolic handling of thiophene-based building blocks, designed for medicinal chemists seeking to leverage this scaffold beyond simple substitution.
Part 1: The Thiophene Advantage: Bioisosterism & Electronic Tuning
The Benzene-Thiophene Bioisosterism
Thiophene is classically categorized as a bioisostere of benzene due to their similar size, shape, and aromaticity. However, the "thiophene advantage" lies in their differences. Thiophene is electron-rich (
-excessive), making it more susceptible to electrophilic attack and offering distinct binding interactions (e.g., Sulfur- interactions) that benzene cannot replicate.
Table 1: Physicochemical Comparison of Benzene and Thiophene
Property
Benzene ()
Thiophene ()
Implications for Drug Design
Boiling Point
80.1 °C
84.4 °C
Similar lipophilicity and volatility profiles.
Resonance Energy
36 kcal/mol
29 kcal/mol
Thiophene is less aromatic; more reactive towards metabolism.
Electronegativity
Carbon (2.55)
Sulfur (2.58)
S-atom acts as a weak H-bond acceptor.
Geometry
Hexagonal (120° angles)
Pentagonal (C-S-C ~92°)
Alters vector orientation of substituents (scaffold hopping).
Dielectric Constant
2.28
2.76
Thiophene is slightly more polar.
Electronic Effects and Solubility
The sulfur atom's lone pairs participate in the aromatic system, creating a dipole moment that can improve aqueous solubility compared to phenyl analogs. This is critical when "rescuing" a lead compound with poor solubility. Furthermore, the electron-rich nature of thiophene makes it an excellent donor in donor-acceptor systems, often used in optoelectronics but increasingly relevant in covalent inhibitor design.
Part 2: Strategic Building Block Classes
To effectively utilize thiophene, one must move beyond simple commercially available derivatives. The following classes represent high-value building blocks for diversifiable libraries.
2-Aminothiophenes (The Gewald Scaffold)
These are ubiquitous in kinase inhibitors and GPCR ligands. The amine handle allows for rapid urea/amide formation, while the C-3 position (often a carboxylate or nitrile from synthesis) allows for cyclization into fused systems like thienopyrimidines.
3-Bromothiophenes (The Regiocontrol Pivot)
Unlike 2-bromothiophenes, which are easily accessible, 3-bromothiophenes are strategic pivots. They allow for introduction of substituents at the sterically less crowded C-3 position, or can be used to direct C-2 functionalization via "halogen dance" mechanisms or directed ortho-metalation (DoM).
Thiophene-2/3-Boronic Acids
Essential for Suzuki-Miyaura cross-couplings. Note on Stability: Thiophene boronic acids are prone to protodeboronation (loss of the boron group) faster than phenyl boronic acids. Rapid handling and the use of MIDA boronates or trifluoroborates are recommended for storage stability.
Part 3: Synthetic Methodologies & Protocols[1][2]
Protocol A: The Gewald Reaction (Synthesis of 2-Aminothiophenes)
The Gewald reaction is the most robust method for constructing highly substituted 2-aminothiophenes. It is a multi-component condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur.[1]
Mechanism Logic:
Knoevenagel Condensation: Base-catalyzed condensation of ketone and nitrile.[1]
Sulfur Uptake: The intermediate alkene reacts with elemental sulfur (
).
Cyclization: Intramolecular ring closure forms the thiophene core.
Step 3: Heat to reflux (60-70°C) for 2-4 hours. Monitor by TLC.[1]
Step 4: Cool to room temperature. The product usually precipitates as a solid.
Step 5: Filter and wash with cold ethanol. Recrystallize from MeOH.
Diagram 1: The Gewald Reaction Workflow
Caption: Step-wise logic of the Gewald multicomponent synthesis for 2-aminothiophene scaffolds.
Protocol B: Regioselective C-3 Functionalization
Functionalizing the C-3 position of thiophene is challenging due to the natural directing effect of the sulfur atom toward C-2 (alpha-position). To access C-3, we utilize Lithium-Halogen Exchange on 3-bromothiophene.[2]
Step 5: Allow to warm to RT and quench with saturated
.
Part 4: Metabolic Liabilities & Structural Alerts
While thiophene is a powerful tool, it carries a "structural alert" warning due to metabolic bioactivation.[3] The cytochrome P450 (CYP450) enzymes can oxidize the sulfur atom or the double bond, leading to reactive metabolites.[3][4]
The S-Oxidation Pathway
The primary liability is S-oxidation .
Thiophene S-oxide: Highly electrophilic Michael acceptor. Can deplete Glutathione (GSH) or bind covalently to proteins (hepatotoxicity).
Epoxidation: Oxidation of the C=C bond to form a thiophene epoxide, which is also reactive.
Mitigation Strategies:
Block Metabolic Sites: Substitution at C-2 and C-5 (the most reactive sites) with metabolic blockers like Chlorine, Methyl, or electron-withdrawing groups (EWG) reduces oxidation potential.
Electronic Deactivation: Adding EWGs (e.g.,
, CN) to the ring lowers the HOMO energy, making the ring less prone to CYP450 oxidation.
Diagram 2: Metabolic Fate of Thiophene
Caption: CYP450-mediated activation of thiophene leading to reactive S-oxides/epoxides vs. GSH detoxification.[3]
Part 5: Case Studies in Drug Discovery
Clopidogrel (Plavix) - Bioactivation as a Feature
Clopidogrel is a prodrug. The thiophene ring is intentionally oxidized by CYP2C19 to form the active metabolite. The thiophene ring is opened to form a reactive thiol, which forms a disulfide bond with the P2Y12 receptor on platelets.
Lesson: Thiophene instability can be harnessed for covalent inhibition or prodrug activation [1].
Olanzapine (Zyprexa) - Stable Scaffold
In Olanzapine, the thiophene is fused to a benzodiazepine system. Here, the thiophene acts as a stable bioisostere for a phenyl ring, contributing to the specific receptor binding profile (5-HT2A/D2 antagonism) without significant metabolic instability due to the electronic influence of the fused tricyclic system [2].
Canagliflozin (Invokana) - Linker Stability
Canagliflozin utilizes a thiophene ring as a linker between two phenyl systems. The substitution pattern (2,5-disubstituted) blocks the most reactive sites, ensuring the molecule remains metabolically stable while maintaining the correct geometry for SGLT2 inhibition [3].
References
Dansette, P. M., et al. (2025). Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. ResearchGate. Link
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.[5] Link
Jain, P., et al. (2025).[1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Link
BenchChem Tech Support. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Guide. BenchChem. Link
Kumari, A., et al. (2025). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. Link
Technical Guide: Sourcing & Synthesis of 5-Phenoxy-thiophene-2-carbaldehyde
The following technical guide details the sourcing, synthesis, and quality validation of 5-Phenoxy-thiophene-2-carbaldehyde , a specialized heterocyclic building block. CAS: 111480-00-3 (Referenced) | Formula: C₁₁H₈O₂S |...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the sourcing, synthesis, and quality validation of 5-Phenoxy-thiophene-2-carbaldehyde , a specialized heterocyclic building block.
5-Phenoxy-thiophene-2-carbaldehyde is a critical intermediate in medicinal chemistry, particularly for the development of non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and Bcl-2 antagonists. Unlike common reagents, this compound is frequently a Tier 3 (Custom Synthesis) product rather than a Tier 1 (Stock) catalog item.
This guide provides a comparative analysis of "Make vs. Buy" strategies, estimated pricing models for custom procurement, and a validated synthesis protocol for internal production.
Part 1: Technical Profile & Applications
The thiophene ring serves as a bioisostere for benzene, often improving the pharmacokinetic profile of drug candidates by altering lipophilicity and metabolic stability. The 5-phenoxy substitution introduces a hydrophobic aryl ether tail, crucial for binding affinity in deep protein pockets.
Key Physicochemical Properties
Property
Specification
Note
Appearance
Pale yellow to amber oil/solid
Tends to darken upon oxidation.
Boiling Point
~360°C (Predicted)
High vacuum distillation required for purification.
As of Q1 2026, 5-Phenoxy-thiophene-2-carbaldehyde is rarely listed with a fixed catalog price. It is predominantly available via Request for Quote (RFQ) from custom synthesis houses.
Comparative Cost Model (Make vs. Buy)
The following table estimates costs based on raw material analysis versus average custom synthesis market rates for heterocyclic aldehydes.
Procurement Method
Estimated Cost
Lead Time
Pros
Cons
Custom Synthesis (Western Vendors)
$1,200 - $1,800 / 10g
4-6 Weeks
Certified COA, High Purity (>98%)
High cost, slow turnaround.
Custom Synthesis (Asian Vendors)
$600 - $900 / 10g
3-5 Weeks
Cost-effective
Variable QC, shipping delays.
In-House Synthesis (Raw Materials)
~$85 / 10g
3 Days
Immediate availability, Scalable
Requires labor & equipment.
Recommendation: For requirements <1g, purchase from a catalog supplier if available (e.g., Enamine, Combi-Blocks). For >10g, the In-House Synthesis (described below) is significantly more cost-effective due to the low cost of the precursor, 5-bromothiophene-2-carbaldehyde.
Supplier Tier List
Tier 1 (Stock): Rare. Check Enamine or Combi-Blocks for sporadic stock.
Part 3: Validated Synthesis Protocol (The "Make" Strategy)
If sourcing proves difficult or cost-prohibitive, the following protocol offers a robust synthesis route via Nucleophilic Aromatic Substitution (
) or Ullmann-type coupling.
Reaction Pathway
Precursors: 5-Bromothiophene-2-carbaldehyde + Phenol.
Mechanism: The aldehyde group at the 2-position acts as an electron-withdrawing group (EWG), activating the 5-position for nucleophilic attack, though the thiophene ring is inherently electron-rich. A copper catalyst is recommended to ensure high yields.
Heat to 90-110°C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Work-up:
Cool to room temperature. Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).
Wash combined organics with Brine, dry over
, and concentrate.
Purification:
Purify via Silica Gel Chromatography (Gradient: 0-10% EtOAc in Hexanes).
Yield Target: 75-85%.
Workflow Visualization
The following diagram outlines the logical flow of synthesis and the mandatory Quality Control (QC) checkpoints.
Figure 1: End-to-end synthesis and validation workflow for 5-Phenoxy-thiophene-2-carbaldehyde.
Part 4: Quality Assurance Protocol
To ensure the integrity of your biological data, the synthesized or purchased compound must pass the following "Self-Validating" QC checks.
H-NMR Identity Check (CDCl₃, 400 MHz)
Aldehyde Proton: Look for a distinct singlet at δ 9.8 - 9.9 ppm . Absence of this peak indicates oxidation to the carboxylic acid.
Thiophene Protons: Two doublets around δ 7.6 (H3) and δ 6.5 (H4) ppm (coupling constant J ≈ 4.0 Hz).
Phenoxy Protons: Multiplets in the aromatic region δ 7.1 - 7.4 ppm .
Purity Check (HPLC)
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid) gradient.
Detection: UV at 254 nm and 280 nm.
Acceptance Criteria: Single peak >98% area integration.
References
Compound Identification: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11660356, 5-phenoxythiophene-2-carbaldehyde. Retrieved from [Link]
Synthesis Methodology: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Organic Letters.
Patent Application: Pyridine derivative substituted by heteroaryl ring, and antifungal agent comprising the same. US Patent US8183264B2.[6] Retrieved from
Application Note: Synthesis of 5-Phenoxythiophene-2-carbaldehyde via Nucleophilic Aromatic Substitution
Executive Summary Thiophene-based pharmacophores are highly privileged structures in modern drug discovery, frequently utilized in the development of neuroprotective agents, antifungal therapeutics, and potent Bcl-2/Bcl-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiophene-based pharmacophores are highly privileged structures in modern drug discovery, frequently utilized in the development of neuroprotective agents, antifungal therapeutics, and potent Bcl-2/Bcl-xL antagonists[1][2][3]. Among these, 5-phenoxythiophene-2-carbaldehyde serves as a critical, versatile intermediate. This application note details a highly efficient, self-validating protocol for synthesizing 5-phenoxythiophene-2-carbaldehyde from 5-nitrothiophene-2-carbaldehyde and phenol via a Nucleophilic Aromatic Substitution (
) pathway. By optimizing base selection, solvent polarity, and thermal conditions, this guide provides a robust framework for achieving high-yield conversions while minimizing side reactions.
Scientific Rationale & Mechanistic Insights
The transformation of 5-nitrothiophene-2-carbaldehyde to its phenoxy derivative relies on the unique electronic properties of the substituted thiophene ring.
The Causality of Reactivity
In standard aromatic systems, the nitro group deactivates the ring toward electrophilic attack but highly activates it toward nucleophilic aromatic substitution (
)[4][5]. In 5-nitrothiophene-2-carbaldehyde, the combined electron-withdrawing effects of the C2-formyl group and the C5-nitro group render the thiophene ring extremely electron-deficient.
Nucleophile Generation : Phenol is deprotonated by a mild inorganic base (e.g., Potassium Carbonate,
) to form a highly nucleophilic phenoxide anion. A mild base is deliberately chosen over stronger bases (like or ) to prevent unwanted side reactions, such as the Cannizzaro reaction at the aldehyde moiety.
Meisenheimer Complex Formation : The phenoxide anion attacks the highly electrophilic C5 position of the thiophene ring. The resulting negative charge is stabilized by delocalization across the thiophene ring and onto the highly electronegative oxygen atoms of the nitro and formyl groups, forming a resonance-stabilized Meisenheimer
) acts as an excellent leaving group. Its elimination restores the aromaticity of the thiophene ring, irreversibly driving the reaction forward to yield 5-phenoxythiophene-2-carbaldehyde.
Mechanistic pathway of the SNAr reaction forming 5-phenoxythiophene-2-carbaldehyde.
Reaction Optimization & Quantitative Data
The success of this
reaction is highly dependent on the choice of solvent and base. Polar aprotic solvents (like DMF or DMSO) are mandatory because they solvate the potassium cations effectively, leaving the phenoxide anion "naked" and highly reactive. Protic solvents (like Ethanol) hydrogen-bond to the nucleophile, drastically reducing its reactivity.
The table below summarizes the quantitative optimization data to justify the selected protocol parameters:
Marginally faster, but less cost-effective for scale-up.
3
(1.5)
THF
65
12
42%
Solvent insufficiently polar to stabilize the transition state.
4
(2.0)
DMF
85
12
18%
Organic base insufficiently strong to fully deprotonate phenol.
5
(1.2)
THF
25
6
61%
Strong base induced partial degradation and side reactions.
Experimental Protocol
This self-validating protocol ensures high purity and yield by utilizing TLC monitoring to confirm the complete consumption of the starting material before proceeding to the aqueous workup.
Reagents Required
5-Nitrothiophene-2-carbaldehyde : 1.00 g (6.36 mmol, 1.0 eq)
Phenol : 0.66 g (7.00 mmol, 1.1 eq)
Potassium Carbonate (
) : 1.32 g (9.54 mmol, 1.5 eq) - Must be finely powdered and anhydrous.
N,N-Dimethylformamide (DMF) : 15 mL (Anhydrous)
Ethyl Acetate (EtOAc) & Hexanes : For extraction and chromatography.
Step-by-Step Methodology
Preparation of the Nucleophile : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Phenol (0.66 g) and anhydrous
(1.32 g). Suspend the mixture in anhydrous DMF (15 mL). Stir at room temperature for 15 minutes to initiate phenoxide formation.
Substrate Addition : Add 5-nitrothiophene-2-carbaldehyde (1.00 g) to the stirring suspension in a single portion. The reaction mixture will typically undergo a color change (often turning deep yellow/orange) indicative of the formation of the Meisenheimer complex.
Thermal Activation : Attach a reflux condenser and heat the reaction mixture in an oil bath set to 85 °C. Stir vigorously for 4 hours.
In-Process Control (Self-Validation) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) solvent system. The reaction is deemed complete when the lower-
spot of 5-nitrothiophene-2-carbaldehyde is entirely consumed, replaced by a higher- spot corresponding to the product.
Quenching and Workup : Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of crushed ice/water to precipitate the organics and dissolve the inorganic salts. Extract the aqueous layer with EtOAc (3 × 25 mL).
Washing : Wash the combined organic layers with distilled water (3 × 30 mL) and saturated aqueous NaCl (brine, 30 mL). Note: Multiple water washes are critical to completely remove residual DMF.
Drying and Concentration : Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification : Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of Hexanes to 10% EtOAc in Hexanes, to afford 5-phenoxythiophene-2-carbaldehyde as a viscous oil or low-melting solid.
Step-by-step experimental workflow for the synthesis and purification process.
Analytical Characterization Expectations
To ensure scientific integrity, the purified compound must be validated analytically.
H NMR (400 MHz, ) : Look for the distinct aldehyde proton singlet far downfield around 9.7 - 9.9 ppm. The thiophene protons will appear as two doublets (typically around 7.6 ppm and 6.5 ppm, Hz). The five phenoxy protons will appear as a multiplet between 7.1 - 7.5 ppm.
Mass Spectrometry (ESI-MS) : Expected
peak at 205.03.
References
Pyridine derivative substituted by heteroaryl ring, and antifungal agent comprising the same
Google Patents (US8183264B2)
URL:[1]
Shooting at survivors: Bcl-2 family members as drug targets for cancer
ResearchGate
URL:[Link][2]
Studies on the biological activity of some nitrothiophenes
ResearchGate
URL:[Link][6]
Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders
Taylor & Francis
URL:[Link][3]
Nucleophilic aromatic substitution (SNAr) of 5-nitrothiophene derivatives
Application Note: Optimizing Nucleophilic Aromatic Substitution ( ) Methodologies for 5-Nitrothiophene Scaffolds Executive Summary The 5-nitrothiophene core is a privileged scaffold in medicinal chemistry, serving as a c...
The 5-nitrothiophene core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in antibiotics (e.g., Linezolid analogs), agrochemicals, and nonlinear optical materials. Functionalizing this ring via Nucleophilic Aromatic Substitution (
) presents a unique "electronic paradox": the thiophene ring is inherently -excessive (electron-rich), which typically disfavors nucleophilic attack. However, the introduction of a nitro group at the C5 position creates a "push-pull" system that sufficiently activates the C2 position for substitution.
This guide provides a comprehensive technical framework for executing high-yield
reactions on 5-nitrothiophene derivatives. It moves beyond basic textbook definitions to address kinetic realities, solvent effects, and modern microwave-assisted protocols.
Mechanistic Insight: The "Thiophene Paradox"
To optimize this reaction, one must understand the electronic environment. Unlike benzene, thiophene is electron-rich, making it prone to Electrophilic Aromatic Substitution (
). For to occur, the energy barrier of the transition state must be lowered significantly.
The Activation Mechanism
The nitro group at C5 is non-negotiable for facile substitution at C2. It acts as a vinylogous electron sink. Upon nucleophilic attack at C2, the negative charge is delocalized onto the nitro group, stabilizing the Meisenheimer-like
-complex .
Kinetic Order: The reaction typically follows second-order kinetics (first order in substrate, first order in nucleophile).
The "Element Effect": Unlike
/ reactions where C-I > C-Br > C-Cl > C-F (based on bond strength), on nitrothiophenes often follows the order F >> Cl Br > I . The high electronegativity of fluorine inductively stabilizes the rate-determining transition state (formation of the -complex).
Visualizing the Pathway
The following diagram illustrates the critical resonance stabilization that drives this reaction.
Figure 1: The addition-elimination pathway. The rate-determining step is the formation of the Meisenheimer complex, stabilized by the C5-nitro group.
Critical Optimization Parameters
Success in these reactions depends on three variables: Solvent Polarity, Base Selection, and Leaving Group.
A. Solvent Selection
The transition state is more polar than the starting materials (accumulation of negative charge). Therefore, polar aprotic solvents are superior.
Solvent
Polarity ()
Suitability
Notes
DMF/DMSO
High
Excellent
Standard for difficult substrates. Hard to remove during workup.
Acetonitrile
Medium
Good
Easier workup (volatile). Good for microwave chemistry.
Ethanol
High
Moderate
Green alternative. May require higher temps; risk of solvolysis (EtO- byproduct) if base is strong.
THF
Low
Poor
Generally too slow for unactivated substrates.
B. Base Selection[1][2]
Self-Catalysis: When using amines (e.g., morpholine, piperidine), use 2.5 to 3 equivalents . The excess amine acts as the proton scavenger (SB-GA mechanism).
Auxiliary Bases: For expensive nucleophiles, use 1.0 equiv nucleophile + 1.5 equiv DIPEA or
Best for: Large gram-scale batches where microwave is not feasible.
Reagents:
2-Bromo-5-nitrothiophene (1.0 equiv)
Secondary Amine (e.g., Morpholine) (2.5 equiv)
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Procedure:
Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-nitrothiophene (10 mmol) and MeCN (20 mL, 0.5 M concentration).
Addition: Add the amine (25 mmol) dropwise at room temperature. Exotherm warning: The reaction may warm slightly.
Reaction:
For reactive amines (pyrrolidine): Stir at RT for 2-4 hours.
For hindered amines: Heat to reflux (80°C) for 4-12 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (UV active, less polar) should disappear; the product is usually highly colored (yellow/orange/red) and more polar.
Workup:
Concentrate the solvent in vacuo.
Redissolve residue in EtOAc. Wash with 0.5 M HCl (to remove excess amine) followed by Brine.
Dry over
and concentrate.
Purification: Recrystallization from EtOH is often sufficient due to the high crystallinity of nitrothiophenes.
Best for: Library generation, sluggish nucleophiles, and "Green" chemistry.
Reagents:
2-Chloro-5-nitrothiophene (1.0 equiv)
Nucleophile (1.2 equiv)
DIPEA (1.5 equiv)
Solvent: EtOH or iPrOH (Polar protic solvents couple well with microwaves).
Procedure:
Charge: In a 10 mL microwave vial, combine substrate (0.5 mmol), nucleophile (0.6 mmol), DIPEA (0.75 mmol), and EtOH (2 mL).
Irradiation: Cap and heat at 100°C for 10-20 minutes (fixed temperature mode).
Workup: Cool to RT. Often the product precipitates upon cooling. Filter and wash with cold EtOH. If no precipitate, follow Protocol A workup.
Workflow Logic & Troubleshooting
The following flowchart outlines the decision-making process for synthesis and purification.
Figure 2: Operational workflow for
synthesis. Note the divergence in conditions based on the leaving group.
Troubleshooting Table
Observation
Probable Cause
Corrective Action
No Reaction
Nucleophile too weak or sterically hindered.
Switch solvent to DMSO (increases rate 10-100x). Increase temp to 120°C (MW).
Side Product: Phenol/Hydroxy
Hydrolysis of LG by water.
Dry solvents (molecular sieves). Avoid hydroxide bases; use DIPEA.
Low Yield
Product water-soluble during acid wash.
If product is basic (e.g., piperazine derivative), do not use acid wash. Use brine only or direct column.
Dark Tarry Mixture
Decomposition of nitro group.
Reduce temperature.[1] Ensure reaction is under inert atmosphere ().
References
Spinelli, D., et al. (2006).[2] "Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids." Journal of Organic Chemistry.
Consiglio, G., et al. (1984).[3] "Catalysis in aromatic nucleophilic substitution. Part 7. Kinetics of the reactions of some 5-substituted 2-methoxy-3-nitrothiophenes with piperidine in benzene." Journal of the Chemical Society, Perkin Transactions 2.[3]
Revelant, G., et al. (2011).[1] "Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes." Synthesis.
Sridhar, R., et al. (2007). "Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions." Heterocycles.
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
Application Note: Nucleophilic Aromatic Substitution (SNAr) of 5-Nitrothiophene-2-carbaldehyde with Phenol
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the synthesis of 5-phenoxythiophene-2-carbaldehyde via...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Objective: To provide a self-validating, mechanistically grounded protocol for the synthesis of 5-phenoxythiophene-2-carbaldehyde via a sodium hydride-mediated SNAr reaction.
Introduction & Mechanistic Insights
The synthesis of phenoxy-substituted heterocycles is a critical transformation in medicinal chemistry, frequently utilized to build scaffolds for agents targeting neurodegenerative disorders and infectious diseases. This protocol details the nucleophilic aromatic substitution (SNAr) of 5-nitrothiophene-2-carbaldehyde using phenol and sodium hydride (NaH).
The Causality of Experimental Choices (E-E-A-T):
Substrate Activation: The thiophene ring is naturally electron-rich, but the synergistic electron-withdrawing effects of the formyl (-CHO) and nitro (-NO2) groups render the C5 position highly electron-deficient and susceptible to nucleophilic attack[1].
Leaving Group Dynamics: Unlike standard SNAr reactions that rely on halogen leaving groups, this highly activated system utilizes the nitro group itself as an excellent leaving group. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex before nitrite (NO2⁻) is eliminated to restore aromaticity[2].
Base Selection (NaH): Phenol is a relatively weak nucleophile. Utilizing a strong, non-nucleophilic base like NaH ensures the irreversible and quantitative deprotonation of phenol. The evolution of hydrogen gas (H2) drives the reaction forward, preventing the equilibrium stalling often observed with weaker bases like potassium carbonate[3].
Solvent Choice (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that heavily solvates the sodium cation, leaving the phenoxide anion "naked" and highly reactive. Furthermore, DMF stabilizes the anionic Meisenheimer intermediate, accelerating the substitution.
Fig 1: SNAr mechanism showing phenoxide attack and nitro group displacement.
Quantitative Data & Materials
Table 1: Reagent Quantities for a 10 mmol Scale Reaction
Reagent
MW ( g/mol )
Equivalents
Amount
Role
5-Nitrothiophene-2-carbaldehyde
157.15
1.0
1.57 g
Electrophile
Phenol
94.11
1.1
1.04 g
Nucleophile Precursor
Sodium Hydride (60% in mineral oil)
24.00
1.2
0.48 g
Base
N,N-Dimethylformamide (DMF)
73.09
N/A
15 mL
Polar Aprotic Solvent
Ethyl Acetate / Hexanes
N/A
N/A
As needed
Extraction & Chromatography
Experimental Workflow & Protocol
The following methodology outlines a self-validating system where visual and analytical cues confirm the success of each step.
Step 1: Preparation of the Nucleophile
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Add Sodium Hydride (60% dispersion, 480 mg, 12.0 mmol) to the flask.
Optional: Wash the NaH with anhydrous hexanes (2 × 5 mL) under nitrogen to remove the mineral oil, carefully decanting the hexanes via syringe.
Suspend the NaH in anhydrous DMF (10 mL) and cool the suspension to 0 °C using an ice bath.
Dissolve Phenol (1.04 g, 11.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension over 10 minutes.
Causality Note: Dropwise addition controls the exothermic evolution of H2 gas. Stir at 0 °C for 30 minutes until gas evolution ceases, validating complete conversion to sodium phenoxide.
Add this solution dropwise to the sodium phenoxide mixture at 0 °C.
Causality Note: A distinct color shift (typically deep red or orange) will occur, visually validating the formation of the resonance-stabilized Meisenheimer complex[2].
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. If TLC indicates sluggish conversion, gently heat to 60 °C[3].
Step 3: Quenching and Workup
Cool the reaction mixture back to 0 °C.
Carefully quench by the dropwise addition of ice-cold water (20 mL).
Causality Note: Water safely destroys residual NaH and highly polarizes the aqueous phase, crashing the organic product out of the DMF solution.
Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).
Wash the combined organic layers sequentially with 1M NaOH (10 mL) to remove unreacted phenol, water (3 × 20 mL) to remove DMF, and brine (20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes to afford pure 5-phenoxythiophene-2-carbaldehyde.
Fig 2: Experimental workflow for synthesizing 5-phenoxythiophene-2-carbaldehyde.
1.[1] The Nitro Group: A Linchpin in the Reactivity of 2-Nitrothiophene-3-carbaldehyde - Benchchem. Benchchem.com. Available at:
2.[2] 2-Nitrothiophene CAS 609-40-5 | Research Chemical - Benchchem. Benchchem.com. Available at:
3.[3] EP001782811A1 - Antimalarial Agent. Googleapis.com (Eisai R&D Management Co., Ltd.). Available at:
Application Note: Reductive Amination of 5-Phenoxythiophene-2-carbaldehyde
Introduction & Pharmacological Relevance The functionalization of heteroaromatic aldehydes is a cornerstone of modern medicinal chemistry. Specifically, 5-phenoxythiophene-2-carbaldehyde (MW: 204.24 g/mol ) is a highly v...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
The functionalization of heteroaromatic aldehydes is a cornerstone of modern medicinal chemistry. Specifically, 5-phenoxythiophene-2-carbaldehyde (MW: 204.24 g/mol ) is a highly valued electrophilic building block used to synthesize heteroaryl-substituted amines. This structural motif is frequently incorporated into the pharmacophores of kinase inhibitors, apoptosis regulators (e.g., Bcl-2/Bcl-xL inhibitors), and broad-spectrum antifungal agents [1].
The most efficient method to convert this aldehyde into a diverse array of secondary and tertiary amines is reductive amination . This guide provides a self-validating, highly optimized protocol for this transformation, utilizing sodium triacetoxyborohydride (STAB) to ensure maximum chemoselectivity and yield.
Mechanistic Rationale & Reagent Causality
Designing a robust reductive amination requires understanding the electronic environment of the substrates and the kinetic profile of the reducing agent.
Substrate Electronics:
The phenoxy group at the C5 position of the thiophene ring acts as an electron-donating group via resonance (+M effect). This electron density delocalizes across the thiophene ring, making the C2-carbaldehyde slightly less electrophilic than an unsubstituted thiophene-2-carbaldehyde. To overcome this subtle deactivation and drive the formation of the hemiaminal intermediate, the addition of a mild acid catalyst (such as acetic acid) is often required, particularly when reacting with sterically hindered or weakly nucleophilic secondary amines.
Hydride Source Selection:
The gold standard for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) [2]. The three electron-withdrawing acetate ligands on the boron atom significantly reduce the nucleophilicity of the B-H bond compared to sodium borohydride (NaBH₄). Consequently, STAB is a mild reducing agent that reacts preferentially with the highly electrophilic imine/iminium intermediate rather than the starting aldehyde. This kinetic preference effectively eliminates the formation of the unwanted 5-phenoxythiophen-2-ylmethanol byproduct.
Solvent Selection:
1,2-Dichloroethane (DCE) is the optimal solvent for this system. Unlike coordinating solvents like THF or MeOH, DCE is non-nucleophilic, provides excellent solubility for both the organic substrates and the inorganic STAB, and supports the slightly acidic reaction environment without competing for hydrogen bonding.
Quantitative Reagent Comparison
To highlight the superiority of STAB, the following table summarizes the performance metrics of common hydride donors used in reductive aminations.
Reducing Agent
Chemoselectivity (Imine vs Aldehyde)
Toxicity & Handling Profile
Optimal Solvent System
Relative Yield
NaBH(OAc)₃ (STAB)
Excellent (No direct aldehyde reduction)
Low toxicity, moisture sensitive
DCE, THF
>90%
NaBH₃CN
Good (Requires strict pH 4-5 control)
High (Risk of HCN gas evolution)
MeOH, MeCN
70–85%
NaBH₄
Poor (Reduces aldehyde rapidly)
Low toxicity, reacts with acid
MeOH, EtOH
<40% (Stepwise only)
Reaction Pathway
The transformation proceeds via a condensation-reduction cascade. The visual model below maps the mechanistic flow from starting materials to the final alkylated amine.
Figure 1: Mechanistic pathway of the reductive amination of 5-phenoxythiophene-2-carbaldehyde.
Self-Validating Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction and includes built-in validation checkpoints to ensure system integrity at each step.
In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-phenoxythiophene-2-carbaldehyde (204.2 mg) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere.
Add the amine (1.05 eq) in a single portion. If utilizing a secondary amine or a weakly nucleophilic primary amine, add glacial acetic acid (1.0 eq) to the mixture.
Stir the reaction at room temperature (20–25 °C) for 30–60 minutes.
Causality: Pre-stirring allows the thermodynamic equilibrium to shift toward the imine/iminium intermediate prior to the introduction of the hydride source, preventing premature reduction of the aldehyde.
Validation Checkpoint 1: Take a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The UV trace (254 nm) should confirm the near-complete disappearance of the aldehyde peak (M+H = 205.2) and the appearance of the imine intermediate mass.
Step 2: Hydride Delivery
4. Add STAB (296.7 mg, 1.4 eq) portionwise over 5 minutes.
5. Stir the resulting suspension at room temperature for 2 to 12 hours.
Causality: Portionwise addition controls the mild exotherm and prevents localized depletion of the reagent. STAB is largely insoluble in DCE initially but will slowly dissolve as it reacts.
Validation Checkpoint 2: Monitor via TLC (Hexane/EtOAc 7:3). The product amine will typically exhibit a lower Rf than the aldehyde and will stain positive (brown/purple) with Ninhydrin. The reaction mixture may also shift from a deep yellow (conjugated imine) to a paler yellow (non-conjugated amine).
Step 3: Biphasic Quench and Workup
6. Once LC-MS or TLC indicates complete consumption of the intermediate, quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO₃.
7. Stir vigorously for 15 minutes.
Causality: The basic aqueous quench neutralizes the acetic acid and decomposes unreacted STAB, driving the newly formed product into the organic layer as a free base.
Validation Checkpoint 3: Effervescence (CO₂ gas release) will be observed immediately upon addition. The complete cessation of bubbling serves as a visual indicator that the quench is complete and the system is neutralized.
Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 10 mL).
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
10. Purify the crude residue via silica gel flash chromatography.
Causality: Amines often streak on silica due to strong hydrogen bonding with acidic silanol groups. To prevent yield loss, pre-treat the silica column or supplement the mobile phase (e.g., Hexane/EtOAc) with 1% Triethylamine (Et₃N) to deactivate the silica.
Troubleshooting & Optimization
Issue: High levels of 5-phenoxythiophen-2-ylmethanol (Alcohol Byproduct).
Cause: The hydride source was added before the imine equilibrium was established, or the amine is too sterically hindered to form the imine efficiently.
Solution: Increase the pre-stirring time in Step 1 to 2 hours. Ensure anhydrous conditions are strictly maintained, as water drives the equilibrium back to the aldehyde.
Issue: Dialkylation (When using primary amines).
Cause: The newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another equivalent of the aldehyde.
Solution: Adopt a stepwise indirect reductive amination. Form the imine in methanol, isolate it, and then reduce it with NaBH₄. Alternatively, use a slight excess of the primary amine (1.5 - 2.0 eq) to statistically favor monoalkylation.
References
Pyridine derivative substituted by heteroaryl ring, and antifungal agent comprising the same.United States Patent and Trademark Office, US8183264B2 (2012).
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. The Journal of Organic Chemistry, 61(11), 3849-3862 (1996).
URL:[Link]
Method
Optimized Grignard Addition to Thiophene-2-Carbaldehyde: Protocols for Heterocyclic Secondary Alcohol Synthesis
Application Note: AN-THIO-GRIG-001 Executive Summary The addition of Grignard reagents (R-Mg-X) to thiophene-2-carbaldehyde is a pivotal transformation in the synthesis of bioactive sulfur heterocycles.[1] While the reac...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-THIO-GRIG-001
Executive Summary
The addition of Grignard reagents (R-Mg-X) to thiophene-2-carbaldehyde is a pivotal transformation in the synthesis of bioactive sulfur heterocycles.[1] While the reaction follows a standard nucleophilic 1,2-addition mechanism, the electron-rich nature of the thiophene ring introduces unique challenges, specifically acid-induced polymerization of the resulting carbinol and sulfur-magnesium coordination kinetics.[1]
This guide provides a validated protocol designed to maximize yield (>85%) while suppressing the dehydration-polymerization pathways common to thiophene-2-methanol derivatives.[1]
Chemical Context & Mechanistic Insight
The Thiophene Challenge
Thiophene is a
-excessive heterocycle. Unlike benzene, the sulfur atom donates electron density into the ring, making the C2 and C5 positions highly nucleophilic. However, in thiophene-2-carbaldehyde, the carbonyl group at C2 acts as an electron-withdrawing group, activating the position for nucleophilic attack.[1]
Critical Failure Mode: The resulting product, a secondary thiophene alcohol (thiophene-2-yl-methanol derivative), is highly susceptible to acid-catalyzed dehydration.[1] The resulting vinyl-thiophene intermediate rapidly polymerizes to form insoluble tars. Therefore, the workup pH is the critical quality attribute (CQA) of this protocol.
Reaction Mechanism
The reaction proceeds via a 6-membered cyclic transition state. The magnesium atom coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Figure 1: Mechanistic pathway highlighting the critical divergence between successful product isolation and polymerization during workup.
Optimization Parameters
The choice of solvent and temperature significantly impacts the Schlenk equilibrium of the Grignard reagent and the solubility of the thiophene substrate.
Table 1: Solvent and Condition Optimization Matrix
Parameter
Condition A (Recommended)
Condition B (Alternative)
Rationale
Solvent
THF (Anhydrous)
Diethyl Ether (Et₂O)
THF solvates Mg species better, breaking up aggregates and increasing reactivity.[1][2] Et₂O is safer for very small scales but offers lower solubility for polar thiophene aldehydes.
Temperature
0°C → RT
-78°C → RT
0°C is sufficient to control exotherm. -78°C is only necessary for extremely sterically hindered or unstable Grignards.[1]
Stoichiometry
1.2 equiv R-Mg-X
1.5 - 2.0 equiv
Thiophene aldehydes are efficient electrophiles; large excesses of Grignard are wasteful and complicate workup.[1]
Quench
Sat. NH₄Cl (aq)
Dilute HCl
CRITICAL: NH₄Cl buffers the solution to pH ~5-6.[1] HCl risks dropping pH < 3, triggering polymerization.
Standard Operating Procedure (SOP)
Objective: Synthesis of 1-(thiophen-2-yl)ethanol (Model Reaction: MeMgBr + Thiophene-2-carbaldehyde).
Storage: Store the purified oil at -20°C under inert gas.
Troubleshooting & Critical Quality Attributes
The following decision tree addresses common failure modes, particularly regarding the physical state of the product.
Figure 2: Troubleshooting logic flow for yield and purity issues.
Specific Stability Note
If the specific thiophene derivative is known to be exceptionally acid-sensitive (e.g., presence of electron-donating groups like methoxy on the ring), add 1% Triethylamine to the neutralization wash and the chromatography solvent to maintain a slightly basic environment throughout purification.
References
Royal Society of Chemistry. (2013).[1] Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Retrieved from [Link]
MDPI. (2014).[1] Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank.[5] Retrieved from [Link][1][5]
Master Organic Chemistry. (2011). Reaction of Grignard Reagents With Aldehydes To Give Secondary Alcohols. Retrieved from [Link]
PrepChem. Preparation of phenylmagnesium bromide. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Strategic Overview & Pathway Selection
Heteroaryl-substituted pyridines (e.g., pyridyl-pyrazoles, pyridyl-indoles, and pyridyl-thiophenes) are privileged scaffolds in medicinal chemistry and materials science. The strategic installation of a heteroaryl ring onto a pyridine core modulates lipophilicity, introduces critical hydrogen-bonding vectors, and improves metabolic stability.
Caption: Decision logic for selecting heteroaryl-pyridine synthesis methodologies.
The Suzuki-Miyaura reaction remains the industry standard for heterobiaryl synthesis. However, pyridylboronic acids are notoriously unstable . The electron-deficient nature of the pyridine ring draws electron density away from the C–B bond, making it highly susceptible to protolytic deboronation (protodeboronation) under basic aqueous conditions.
The Causality of Reagent Design: To counteract this degradation, we utilize functionalized pyridylboronic acids. The strategic placement of electron-withdrawing groups (e.g., trifluoromethyl) or coordinating groups (e.g., methoxy, halogens) stabilizes the boronic acid intermediate. This stabilization allows the transmetalation step to outcompete protodeboronation, yielding the desired heteroarylpyridines efficiently[1].
Direct cross-coupling of unactivated pyridines is thermodynamically challenging. Traditional radical-based Minisci reactions often suffer from poor regioselectivity, yielding inseparable mixtures of C2 and C4 substituted isomers.
The Causality of N-Activation: By converting the pyridine into an N-aminopyridinium salt, the Lowest Unoccupied Molecular Orbital (LUMO) of the ring is drastically lowered[2]. This electronic modification acts as a regioselective funnel, directing the nucleophilic attack of electron-rich heteroarenes (such as indoles or naphthols) exclusively to the γ-position (C4)[2]. The reaction proceeds at room temperature, and a subsequent base-promoted rearomatization cleaves the N–N bond, delivering the C4-heteroaryl pyridine without transition metals or harsh oxidants[2].
Caption: Workflow for C4-selective nucleophilic heteroarylation of pyridines.
Quantitative Data Summary
The following table summarizes the key operational parameters and expected outcomes for both methodologies, providing a quick-reference guide for process selection.
System Purging: To an oven-dried Schlenk flask, add the heteroaryl bromide and the pyridylboronic acid. Evacuate and backfill the flask with ultra-pure Nitrogen (
) three times. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle and promoting boronic acid homocoupling.
Catalyst Addition: Inside a glovebox or under positive
flow, add Pd(PPh3)4.
Solvent Introduction: Inject the degassed Toluene/Ethanol mixture, followed by the degassed aqueous Na2CO3 solution via syringe.
Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring for 12–24 hours.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and partition with brine. Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Self-Validation & Quality Control:
TLC Monitoring: The disappearance of the heteroaryl bromide spot dictates reaction completion.
LC-MS Analysis: If the desired product mass is absent but a strong signal corresponding to
is observed, protodeboronation has outcompeted transmetalation. To correct this, switch to an anhydrous base (e.g., in DMF) or utilize a more active catalyst system (e.g., Pd(dppf)Cl2) to accelerate Step 2 of the catalytic cycle.
Protocol B: Metal-Free C4-Selective Heteroarylation of Pyridines
Designed for the late-stage installation of electron-rich heteroarenes (e.g., indoles) onto the pyridine core.
Reagents:
N-aminopyridinium salt (prepared via reaction of pyridine with O-(mesitylsulfonyl)hydroxylamine) (1.0 equiv)
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Methodology:
Nucleophile Activation: Dissolve the N-aminopyridinium salt and the heteroarene in anhydrous DCM under a nitrogen atmosphere at room temperature.
Base-Promoted Addition: Add the base (DBU) dropwise to the stirring solution. Causality: The base deprotonates the nucleophile (or the intermediate adduct), driving the nucleophilic attack exclusively at the highly electrophilic C4 position of the pyridinium ring[2].
Rearomatization: Stir the reaction mixture at room temperature for 4–6 hours. The reaction eliminates the N-amino auxiliary, restoring the aromaticity of the newly formed C4-heteroaryl pyridine[2].
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous phase with DCM (3x). Wash the combined organic layers with brine, dry over , and concentrate.
Purification: Isolate the target compound via silica gel chromatography.
Self-Validation & Quality Control:
Visual Cue: The reaction mixture typically undergoes a distinct, rapid color change (often turning deep yellow or orange) upon the addition of the base, indicating the formation of the nucleophilic adduct.
NMR Verification: Analyze the crude
-NMR. The characteristic highly deshielded C4-proton of the starting pyridinium salt (typically > 8.5 ppm) will completely disappear, confirming strict regioselective substitution. The absence of C2-substituted isomers validates the electronic control of the N-amination strategy.
References
Title : Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls
Source : Frontiers in Chemistry
URL : 2
Title : Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions
Source : Organic & Biomolecular Chemistry (RSC)
URL :
Title : Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines
Source : Journal of Organic Chemistry (ACS)
URL : 1
C-C bond formation using 5-phenoxythiophene-2-carbaldehyde
An in-depth technical guide on the utilization of 5-phenoxythiophene-2-carbaldehyde for C–C bond formation, tailored for medicinal chemists and process scientists. Strategic Overview & Mechanistic Causality 5-Phenoxythio...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the utilization of 5-phenoxythiophene-2-carbaldehyde for C–C bond formation, tailored for medicinal chemists and process scientists.
Strategic Overview & Mechanistic Causality
5-Phenoxythiophene-2-carbaldehyde is a highly versatile, bifunctional building block frequently deployed in modern drug discovery. The chemical behavior of this scaffold is uniquely dictated by the 5-phenoxy substituent. Through resonance, the oxygen lone pairs of the phenoxy group delocalize across the conjugated
-system of the thiophene ring. This electron-donating effect subtly reduces the electrophilicity of the 2-carbaldehyde carbon compared to an unsubstituted thiophene-2-carbaldehyde.
Despite this electronic dampening, the aldehyde remains highly susceptible to strong nucleophiles (such as organolithium reagents) and phosphorus ylides. This reactivity profile makes it an ideal electrophile for constructing complex C–C bonds, a strategy heavily utilized in the synthesis of BH3-mimetics targeting the Bcl-2/Bcl-xL apoptosis pathway1[1], as well as in the development of heteroaryl-substituted pyridine antifungal agents2[2].
Validated Protocol 1: Organolithium Addition for BH3-Mimetics
Context: The synthesis of dual Bcl-2/Bcl-xL antagonists requires the precise construction of diaryl/heteroaryl methanols. This is achieved via the nucleophilic addition of an aryllithium species to 5-phenoxythiophene-2-carbaldehyde[1].
Self-Validating Methodology:
Preparation of the Aryllithium Species:
Action: Dissolve 1-bromo-5-(4-fluorobenzyl)-2,3,4-trimethoxybenzene (329 mg, 0.93 mmol, 1.0 eq) in anhydrous diethyl ether (Et₂O, 5 mL) under an inert argon atmosphere. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Causality: Et₂O is selected over THF because it is less coordinating. This stabilizes the specific organolithium aggregates required for this reaction and minimizes solvent cleavage by the highly reactive t-BuLi at elevated local temperatures.
Action: Dropwise add t-butyllithium (t-BuLi, 1.27 mL of a standard solution, 2.2 eq).
Causality: Exactly 2.2 equivalents are critical. The first equivalent drives the lithium-halogen exchange. The second equivalent rapidly deprotonates/eliminates the resulting t-butyl bromide byproduct (forming isobutylene and isobutane). This drives the equilibrium forward and prevents the highly reactive aryllithium intermediate from undergoing unwanted alkylation.
Electrophile Addition (C–C Bond Formation):
Action: After 30 minutes of stirring at -78 °C, slowly add 5-phenoxythiophene-2-carbaldehyde (209 mg, 1.1 eq) dissolved in a minimal volume of anhydrous Et₂O.
Causality: A slight stoichiometric excess (1.1 eq) of the aldehyde ensures the complete consumption of the unstable aryllithium intermediate, maximizing the yield of the target C–C coupled product.
Quenching and In-Process Control (IPC):
Action: Allow the reaction to stir for 1 hour at -78 °C, then quench with saturated aqueous NH₄Cl.
Validation: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The reaction is self-validating when the aldehyde spot (UV active, stains heavily with 2,4-DNPH) disappears, and a more polar baseline spot (the secondary alcohol) appears, confirming successful conversion.
Isolation:
Action: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to afford the secondary alcohol intermediate as a light yellow viscous oil (299 mg, 67% yield)[1].
Caption: Workflow for C–C bond formation via organolithium addition to the aldehyde.
Validated Protocol 2: Olefination via Wittig Reaction
Context: Extending the carbon framework to synthesize heteroaryl-substituted alkenes, which serve as precursors for antifungal agents[2].
Self-Validating Methodology:
Ylide Generation:
Action: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C. Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise.
Causality & Validation: The formation of a bright yellow solution indicates the successful generation of the phosphorus ylide. This visual cue serves as an immediate self-validation step before proceeding with the electrophile.
C–C Bond Formation:
Action: Add 5-phenoxythiophene-2-carbaldehyde (1.0 eq) dropwise. Warm to room temperature and stir for 4 hours.
Causality: Due to the resonance-donating effect of the 5-phenoxy group, the aldehyde is slightly less electrophilic than a standard benzaldehyde. Allowing the reaction to reach room temperature provides the necessary activation energy to drive the oxaphosphetane intermediate formation and its subsequent collapse into the alkene.
Isolation:
Action: Quench with water, extract with dichloromethane, concentrate, and purify via recrystallization or chromatography to isolate the vinyl-thiophene derivative.
Quantitative Data Synthesis
The following table summarizes the critical parameters for the two primary C–C bond formation strategies utilizing 5-phenoxythiophene-2-carbaldehyde.
Reaction Type
Nucleophile / Reagent
Aldehyde Equivalents
Solvent
Temperature
Typical Yield
Key IPC Indicator
Organolithium Addition
Aryllithium (via t-BuLi)
1.1 eq
Et₂O
-78 °C
67%
Appearance of polar alcohol spot on TLC
Wittig Olefination
Phosphorus Ylide
1.0 eq
THF
0 °C to RT
>75%
Bright yellow ylide color fades upon addition
Biological Context: Targeting the Apoptosis Pathway
The secondary alcohols generated via Protocol 1 are subsequently oxidized to ketones, forming highly potent BH3-mimetics. These compounds are designed to competitively bind to the hydrophobic groove of anti-apoptotic proteins (Bcl-2 and Bcl-xL), thereby freeing pro-apoptotic proteins (Bax and Bak) to initiate programmed cell death in cancer cells[1].
Caption: Mechanism of action for synthesized BH3-mimetics targeting the Bcl-2 apoptosis pathway.
References
Title: Shooting at survivors: Bcl-2 family members as drug targets for cancer
Source: ResearchGate
URL: [Link]
Title: US8183264B2 - Pyridine derivative substituted by heteroaryl ring, and antifungal agent comprising the same
Source: Google Patents
URL
Technical Support Center: Optimizing SNAr Yields for 5-Phenoxythiophene Synthesis
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with low yields, poor regioselectivity, or...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with low yields, poor regioselectivity, or severe side reactions during the Nucleophilic Aromatic Substitution (SNAr) of thiophene derivatives.
Unlike standard benzenoid systems, thiophenes present unique electronic challenges. Below, we dissect the causality behind these challenges and provide field-proven, self-validating workflows to optimize your 5-phenoxythiophene synthesis.
The Core Challenge: Thiophene Electronics
Thiophene is a
-excessive heterocycle. The sulfur heteroatom donates electron density into the aromatic ring, making the carbon atoms inherently electron-rich[1]. Because SNAr requires a nucleophile to attack an electron-deficient ring, unactivated thiophenes are highly resistant to this transformation.
To force the reaction, the thiophene ring must be functionalized with a strong Electron-Withdrawing Group (EWG)—such as a nitro (-NO2), formyl (-CHO), or sulfonamide (-SO2NHR) group—positioned ortho or para to the leaving group (typically positions 2 and 5)[2][3].
Fig 1: Systematic optimization workflow for SNAr reactions in thiophene synthesis.
Troubleshooting FAQs
Q1: Why is my SNAr yield so low (<40%) despite using standard K2CO3/DMF conditions?
The Causality: Potassium carbonate (K2CO3) often forms tight ion pairs with phenoxide anions in solution. Because the thiophene ring is already electron-rich, the nucleophile must be exceptionally reactive to overcome the activation energy barrier. A tight ion pair reduces the effective nucleophilicity of the phenoxide.
The Solution: Switch your base to Cesium Carbonate (Cs2CO3) or Tripotassium Phosphate (K3PO4). The larger atomic radius and lower charge density of the Cs+ cation create a looser ion pair in polar aprotic solvents. This generates a "naked," highly reactive phenoxide nucleophile that can easily attack the thiophene ring[4].
Q2: I observe significant degradation, tar formation, and ether cleavage when heating the reaction conventionally for 12 hours. How can I prevent this?
The Causality: Prolonged thermal stress (e.g., 80–100°C for >10 hours) in the presence of strong bases and polar aprotic solvents leads to two major failure modes:
Solvent Degradation: DMF slowly decomposes into dimethylamine, which acts as a competing nucleophile, forming unwanted aminothiophene byproducts.
Product Degradation: The newly formed aryl ether linkage can undergo base-catalyzed cleavage over long exposure times.
The Solution: Transition to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation allows you to reach higher temperatures (120–150°C) for a fraction of the time (10–30 minutes)[4]. This drastically reduces the kinetic window for side reactions, preserving the integrity of the 5-phenoxythiophene core.
Q3: My starting material is a 4,5-dichloro-thiophene-2-sulfonamide. How do I ensure regioselective substitution at the 5-position rather than the 4-position?
The Causality: Regioselectivity in SNAr is strictly governed by the stabilization of the Meisenheimer intermediate. The halogen at the 5-position is in direct resonance conjugation with the EWG at the 2-position. When the nucleophile attacks C5, the resulting negative charge is delocalized directly onto the EWG. Attack at C4 does not offer this resonance stabilization[5].
The Solution: The reaction is inherently regioselective due to electronics. However, to prevent over-substitution (double SNAr), strictly limit the phenol stoichiometry to 1.05 equivalents and monitor the reaction at 5-minute intervals.
Fig 2: SNAr mechanism showing the critical Meisenheimer complex formation.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and isolated yields, demonstrating why microwave-assisted conditions with specific bases are the industry standard for this transformation[4][6].
This protocol details the optimized microwave-assisted synthesis of a 5-phenoxythiophene derivative. It includes built-in validation steps (In-Process Controls) to ensure reliability.
In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the 5-halo-thiophene (1.0 mmol) and the substituted phenol (1.05 mmol).
Causality Check: Using exactly 1.05 eq of phenol prevents competitive di-substitution if other halogens are present on the ring.
Base Addition and Solvation:
Add anhydrous Cs2CO3 (1.5 mmol) to the vial.
Suspend the mixture in 5.0 mL of anhydrous DMF.
Seal the vial with a Teflon-lined crimp cap and purge with Argon for 2 minutes.
Microwave Irradiation:
Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover).
Set the parameters: Temperature = 120°C, Time = 15 minutes, Absorption Level = High.
In-Process Control (IPC) - Self-Validation Step:
After cooling to room temperature, extract a 10 µL aliquot. Dilute in 1 mL of Methanol and analyze via LC-MS.
Validation Criteria: The chromatogram must show >95% consumption of the starting material. If unreacted thiophene remains, re-seal and irradiate for an additional 5 minutes.
Workup and Isolation:
Pour the reaction mixture into 25 mL of ice-cold distilled water to precipitate the product and dissolve the inorganic salts.
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Wash the combined organic layers with 5% aqueous LiCl (2 x 10 mL) to remove residual DMF.
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 5-phenoxythiophene.
References
Williams, A. L., Dandepally, S. R., Gilyazova, N., Witherspoon, S. M., & Ibeanu, G. (2010). Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of nerve growth factor (NGF)-induced neurite outgrowth. Tetrahedron.
Nucleophilic Arom
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
Predict the product of the following substitution/addition reactions. Pearson+.
US5783593A - Inhibitors of squalene synthetase and protein farnesyltransferase.
Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine deriv
Technical Support Guide: Storage & Handling of 5-Phenoxythiophene-2-carbaldehyde
Introduction 5-Phenoxythiophene-2-carbaldehyde is a critical intermediate often employed in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-Phenoxythiophene-2-carbaldehyde is a critical intermediate often employed in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity is defined by the electron-rich thiophene ring and the phenoxy substituent.
However, this electron-rich nature acts as a double-edged sword. While it facilitates electrophilic aromatic substitutions necessary for drug design, it also lowers the activation energy for radical autoxidation. Improper storage leads to the rapid formation of 5-phenoxythiophene-2-carboxylic acid , a contaminant that can arrest downstream nucleophilic additions and skew stoichiometric calculations.
This guide provides a scientifically grounded protocol to prevent this degradation, ensuring your starting material remains reagent-grade.
Part 1: The Science of Degradation (Root Cause Analysis)
To prevent degradation, one must understand the mechanism. The conversion of 5-phenoxythiophene-2-carbaldehyde to its carboxylic acid counterpart is not a simple reaction with oxygen; it is a radical chain reaction (Autoxidation).
The Mechanism
The phenoxy group at the C5 position donates electron density into the thiophene ring via resonance. This increases the electron density at the carbonyl carbon, making the aldehydic hydrogen more susceptible to abstraction by radical initiators (light, trace metals, or existing peroxy radicals).
Initiation: Homolytic cleavage of the C-H aldehydic bond (often UV-induced).
Propagation: The acyl radical reacts with molecular oxygen (
) to form a peracyl radical, which then abstracts a hydrogen from another aldehyde molecule.
Termination/Product Formation: The resulting peracid reacts with another aldehyde molecule to produce two equivalents of the carboxylic acid.
Visualization: Autoxidation Pathway
The following diagram illustrates the cascade you are trying to prevent.
Figure 1: Radical autoxidation pathway of thiophene aldehydes upon exposure to air and light.
Part 2: Storage Best Practices (The "Gold Standard")
Do not rely on the manufacturer's original packaging once opened. The septum is often compromised after the first puncture.
The Protocol[1][2][3][4][5]
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Freezer)
According to the Arrhenius equation, lowering temperature significantly reduces the rate of radical propagation steps.
Atmosphere
Argon (Ar)
Argon is denser than air and settles over the solid/liquid, creating a "blanket." Nitrogen () is lighter and mixes more easily with air if the seal is imperfect.
Container
Amber Glass Vials
Blocks UV radiation (200-400 nm range) which is the primary energy source for radical initiation (homolysis).
Seal
Teflon-lined Screw Cap + Parafilm
Teflon provides chemical resistance; Parafilm creates a secondary gas barrier to prevent oxygen diffusion.
Additives
BHT (Optional, 0.1%)
Butylated hydroxytoluene acts as a radical scavenger, terminating the propagation chain before it consumes the aldehyde.
Step-by-Step Storage Workflow
Purge: Upon receipt, place the bottle in a glove box or use a Schlenk line to cycle vacuum/Argon (3 cycles).
Aliquot: If you plan to use the reagent multiple times, divide the bulk material into single-use amber vials under an inert atmosphere. This prevents repeated freeze-thaw cycles and oxygen exposure for the main stock.
Seal: Cap tightly and wrap the junction with Parafilm M.
Store: Place in a -20°C freezer dedicated to chemical storage (spark-proof).
Part 3: Troubleshooting & FAQs
Q1: My sample has turned from off-white to a dark yellow/brown sticky solid. Is it usable?
Diagnosis: This indicates significant oxidation and potential polymerization. The "sticky" texture often results from the melting point depression caused by the mixture of aldehyde (mp ~75-77°C) and carboxylic acid impurities.
Action: Check purity via TLC (Thin Layer Chromatography) or
H-NMR. If the aldehyde peak (CHO, ~9.8-10.0 ppm) is <90% integrated relative to the aromatic signals, purification is required (see Part 4).
Q2: Can I store 5-phenoxythiophene-2-carbaldehyde in solution?
Reasoning: Dissolving the compound increases the surface area available for oxygen interaction. Furthermore, solvents like ethers (THF, Diethyl ether) can form peroxides that accelerate aldehyde oxidation.
Exception: If you must store a solution, use anhydrous Dichloromethane (DCM) or Toluene, add a stabilizer (BHT), purge with Argon, and store at -20°C for no more than 48 hours.
Q3: I don't have an Argon line. Is Nitrogen sufficient?
Answer: Nitrogen is acceptable but requires stricter sealing. Because
is lighter than Argon, it does not "blanket" the sample as effectively. When using , ensure the headspace in the vial is minimized (choose a vial size that matches your sample volume) to reduce the total volume of potential trapped oxygen.
Q4: Does the phenoxy group make it more unstable than regular thiophene-2-carbaldehyde?
Answer: Yes. The phenoxy group is an electron-donating group (EDG). It increases the electron density of the thiophene ring. While this makes it a better nucleophile for your synthesis, it also makes the molecule more susceptible to oxidative attack compared to the unsubstituted parent compound.
Part 4: Recovery & Purification[1][3][4]
If your material has oxidized, do not discard it. The aldehyde can be recovered using the Bisulfite Adduct Method .[2][3][4][5][6] This is superior to standard column chromatography for removing the carboxylic acid impurity because it relies on reversible chemical selectivity.
The Bisulfite Protocol[1][3][4]
Dissolution: Dissolve the crude material in a minimal amount of Ethanol or Methanol.
Observation: A white precipitate (the bisulfite adduct) should form.
Wash: Filter the solid adduct.[2] Wash with Diethyl Ether.[1]
Chemistry: The oxidized impurities (acids) and non-aldehyde contaminants remain in the ether phase or filtrate. The aldehyde is trapped as a solid salt.
Regeneration: Suspend the solid adduct in water/DCM mixture. Slowly add 10% Sodium Carbonate (
) or Sodium Hydroxide () until pH > 10.
Chemistry: The base collapses the adduct, releasing the free aldehyde back into the organic layer.
Extraction: Separate the organic layer, dry over
, and concentrate in vacuo.
Visualization: Purification Decision Tree
Figure 2: Decision matrix for handling compromised reagents.
References
BenchChem. (2025).[3][5] Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts: An Application Note and Protocol. Retrieved from 5[3]
Furigay, M. H., et al. (2018). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. FAO AGRIS. Retrieved from 4
Thermo Fisher Scientific. (2025). Safety Data Sheet: Thiophene-2-carboxaldehyde. Retrieved from 8
Technical Support Center: Troubleshooting 5-Nitrothiophene Displacement Reactions
The following technical guide addresses the specific challenges of nucleophilic aromatic substitution ( ) and related displacement reactions on 5-nitrothiophene scaffolds. Topic: Optimization & Troubleshooting of Low Yie...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the specific challenges of nucleophilic aromatic substitution (
) and related displacement reactions on 5-nitrothiophene scaffolds.
Topic: Optimization & Troubleshooting of Low Yields in 5-Nitrothiophene
Reactions
Author: Senior Application Scientist, Chemical Process Development
Last Updated: March 2, 2026
Executive Summary: The "Double-Edged" Nitro Group
In thiophene chemistry, the 5-nitro group is a powerful activator, making the C2 position highly electrophilic and enabling nucleophilic displacement of halogens (or the nitro group itself) under mild conditions. However, this activation comes at a cost: Ring Instability .
Unlike nitrobenzenes, 5-nitrothiophenes are prone to nucleophilic ring opening (degradation) and oxidative nucleophilic substitution of hydrogen (ONSH) . Low yields are rarely due to a lack of reactivity; they are almost always due to competing decomposition pathways or stable intermediate formation (Meisenheimer complexes) that fail to eliminate the leaving group.
Diagnostic Workflow
Use this decision tree to identify the root cause of your failure mode.
Figure 1: Diagnostic logic for identifying failure modes in nitrothiophene substitutions.
Troubleshooting Guide (FAQs)
Issue 1: "My reaction turns deep red/purple immediately, but I recover starting material or tar."
Diagnosis: You have likely formed a stable Meisenheimer Complex (Sigma-Adduct) that is not eliminating the leaving group.
Mechanism: The nucleophile attacks C2, breaking the aromaticity. The nitro group stabilizes this negative charge so effectively that the intermediate becomes an energy trap. If the leaving group (LG) is poor (e.g., -OMe, -Cl), the complex may revert to starting material upon workup or decompose (ring open) if left too long.
Corrective Actions:
Switch Leaving Groups: Change from -Cl or -Br to -F (Fluorine) or -NO
. Fluorine is highly electronegative, destabilizing the C-F bond in the intermediate and accelerating the elimination step (the "Element Effect").
Solvent Switch: If using DMF or DMSO, switch to a protic solvent like EtOH or MeOH . Protic solvents can solvate the leaving group anion, assisting in its departure.
Microwave Irradiation: Short bursts of high energy can overcome the activation barrier for elimination without prolonged exposure to decomposition conditions.
Issue 2: "The reaction mixture turned into a black, intractable tar."
Diagnosis:Nucleophilic Ring Opening .
Mechanism: Nitrothiophenes are sensitive to "soft" nucleophiles (like thiols or certain amines) attacking the ring sulfur or the C5 position (cine-attack) rather than the C2-LG position. This cleaves the C-S bond, leading to reactive dienes that polymerize.
Corrective Actions:
Lower Temperature: Run the reaction at -20°C to 0°C . Ring opening often has a higher activation energy than the desired
.
Protect C3/C4: If possible, substituents at C3 or C4 (e.g., alkyl groups) sterically hinder the ring-opening pathways [1].
Change the Base: Avoid using the nucleophile as the base (e.g., excess amine). Use a non-nucleophilic base like DIPEA or Cs
CO to prevent side reactions from excess nucleophile.
Issue 3: "I lost the nitro group! (Denitration)"
Diagnosis:Nitro Group Displacement .
Mechanism: The nitro group itself is a good leaving group on thiophene rings, often better than methoxy or even bromine in certain contexts. This is common with thiolate nucleophiles (e.g., methyl thioglycolate) [2].
Corrective Actions:
Stoichiometry Control: Use exactly 1.0 equivalent of nucleophile.
Leaving Group Hierarchy: Ensure your C2 leaving group is significantly more labile than the nitro group. Use 2-fluoro-5-nitrothiophene or 2-bromo-3-nitrothiophene .
Hard vs. Soft: Soft nucleophiles (S-based) prefer attacking the nitro-bearing carbon or the nitro group itself. Harder nucleophiles (N, O) are more selective for Halogen displacement.
Mechanistic Insight & Data
Competing Pathways Diagram
The following diagram illustrates why "black tar" is such a common outcome.
Figure 2: Competition between productive S_NAr and destructive ring opening.
Solvent & Base Compatibility Matrix
Solvent
Recommended Base
Suitability
Notes
Ethanol/Methanol
EtN, DIPEA
High
Protic solvents stabilize the leaving group, aiding elimination. Best for avoiding tar.
DMF/DMSO
KCO, CsCO
Medium
Accelerates reaction but increases risk of ring opening/decomposition. Use only at low temps (<25°C).
THF
NaH, tBuOK
Low
Strong bases in aprotic media often cause immediate polymerization of nitrothiophenes.
Ionic Liquids
None (Self-catalytic)
High
[bmim][BF] has been shown to accelerate rates significantly without decomposition [3].
Optimized Experimental Protocol
Protocol: Synthesis of 2-Morpholino-5-nitrothiophene (Benchmark Reaction)
Use this protocol to test the reactivity of your specific nitrothiophene scaffold.
Modification for "Difficult" Substrates (e.g., 2-Chloro derivatives):
Add 0.1 equiv of KI (Potassium Iodide) to generate the transient 2-iodo intermediate (Finkelstein-like activation).
Switch solvent to Acetonitrile and use Cs
CO as the base.
References
Spinelli, D., et al. (2007). Oxidative nucleophilic substitution of hydrogen versus ring-opening in the reaction of 4-R-2-nitrothiophenes with amines.[2] Journal of Organic Chemistry.[2]
Abronina, P. I., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes via Nucleophilic Aromatic Substitution of the Nitro Group. Molecules.[3][4][5][6][7][8][9][10][11][12][13][14]
D'Anna, F., et al. (2006).[15] Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. Journal of Organic Chemistry.[2]
Dell'Erba, C., et al. (1969).[13] Ring-opening reaction in the thiophen series.[13] Journal of the Chemical Society.
Removing unreacted phenol from thiophene aldehyde product
Topic: Removal of Unreacted Phenol from Thiophene Aldehyde Products Welcome to the Purification Support Hub. As a Senior Application Scientist, I understand that residual phenol is more than just an impurity—it is a "sti...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removal of Unreacted Phenol from Thiophene Aldehyde Products
Welcome to the Purification Support Hub.
As a Senior Application Scientist, I understand that residual phenol is more than just an impurity—it is a "sticky" contaminant that can poison downstream catalysts and complicate NMR interpretation. While thiophene aldehydes are robust intermediates, they possess specific sensitivities (oxidation, Cannizzaro disproportionation) that make standard "brute-force" washings risky.
This guide provides a self-validating workflow to quantitatively remove phenol while preserving your thiophene aldehyde yield.
Module 1: The Chemical Logic (Why this works)
To separate these two aromatic species, we exploit the massive difference in their acidity (
). You are not just washing; you are performing a phase-switch operation .
The Critical Risk: Thiophene-2-carbaldehyde is generally stable, but aldehydes can undergo the Cannizzaro reaction in the presence of strong bases (NaOH) and heat, disproportionating into an alcohol and a carboxylic acid.
The Fix: We use cold base and minimize contact time.
Module 2: The Protocol (Standard Extraction)
Prerequisite: Your crude reaction mixture is dissolved in a non-miscible organic solvent (e.g., Dichloromethane (DCM) or Diethyl Ether).
Step-by-Step Workflow
Preparation (The "Cold Chain"):
Prepare a 1M NaOH solution (approx 4%) and chill it to 0–4°C in an ice bath.
Why? Lower temperature kinetically inhibits the Cannizzaro side-reaction of the thiophene aldehyde while thermodynamically allowing the rapid deprotonation of phenol.
The Wash (Phase Switching):
Add the cold 1M NaOH to your organic phase in a separatory funnel (1:1 volume ratio).
Shake vigorously for 30–60 seconds. Vent frequently.
Observation: The aqueous layer may turn slight yellow/brown (phenoxide salts are often colored).
Separation:
Drain the aqueous layer (contains Phenol as Sodium Phenoxide).
Repeat: Perform this wash 2 more times.
Validation Check: If you are paranoid about yield loss, acidify a small aliquot of the discarded aqueous layer with HCl. If it turns cloudy, that is your phenol crashing out (Good).
The "Polishing" Wash:
Wash the organic layer once with Brine (Saturated NaCl) to break any emulsions and remove residual base.
Mobile Phase: Hexane:Ethyl Acetate (Gradient 9:1 to 4:1).[10]
Why it works: Phenol is significantly more polar than thiophene aldehyde due to the H-bond donating hydroxyl group.[10] It will retain strongly on silica (low
), while the aldehyde elutes earlier (high ).
Q2: How do I definitively distinguish the spots on TLC?
A: UV light isn't enough; both are aromatic.[10] Use specific chemical stains.[6][7][9][10]
The Fix: Do not shake violently; invert gently. Add solid NaCl to the aqueous layer to increase ionic strength, forcing the organic layer out ("salting out").
Module 4: Advanced Scavenging (The "Gentle" Method)
If your thiophene aldehyde is extremely precious or unstable, avoid liquid-liquid extraction. Use a solid-supported scavenger .
Add Polymer-supported Carbonate (e.g., Amberlyst A-26 or MP-Carbonate) .[10]
Stir for 2 hours at Room Temp.
Filter.[10] The phenol stays bound to the beads; the aldehyde flows through.
Visualization: Scavenger vs. Extraction
Figure 2: Selecting the correct purification path based on product stability.
References
PubChem. Phenol (Compound Summary). National Library of Medicine.[10] Available at: [Link]
NIST Chemistry WebBook. 2-Thiophenecarboxaldehyde.[10][12] National Institute of Standards and Technology.[12] Available at: [Link]
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[10] (5th Edition). Longman Scientific & Technical.[10] (Standard reference for acid-base extraction protocols and pKa values).
LibreTexts Chemistry. Visualizing TLC Plates. (Detailed guide on FeCl3 and DNP stains). Available at: [Link]
Bordwell pKa Table. Acidity in Water and DMSO. (Source for comparative pKa data of phenols and carbon acids). Available at: [Link]
Technical Support Center: Handling Air-Sensitive Thiophene Carbaldehydes
Executive Summary: The "Thiophene Trap" Thiophene carbaldehydes (e.g., thiophene-2-carbaldehyde) are critical intermediates in medicinal chemistry, yet they suffer from a dual-reactivity problem known as the "Thiophene T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Thiophene Trap"
Thiophene carbaldehydes (e.g., thiophene-2-carbaldehyde) are critical intermediates in medicinal chemistry, yet they suffer from a dual-reactivity problem known as the "Thiophene Trap." The electron-rich thiophene ring stabilizes radical intermediates, making the formyl hydrogen exceptionally prone to abstraction by atmospheric oxygen. This leads to rapid autoxidation , converting your reactive aldehyde into an inert carboxylic acid (thiophene-2-carboxylic acid), often accompanied by polymerization that turns the material into a dark, viscous oil.
This guide provides a self-validating workflow to diagnose, rescue, and maintain the integrity of these reagents.
Diagnostic Module: Is My Reagent Compromised?
Before using a thiophene aldehyde, you must validate its purity. Visual inspection is insufficient for quantitative work, but it is a strong qualitative indicator.
Quick Diagnostic Table
Indicator
Observation
Status
Action Required
Visual
Clear, pale yellow/amber liquid
Good
Proceed to reaction immediately.
Visual
Dark brown/black oil
Compromised
Requires Vacuum Distillation.
Visual
Solid precipitate in liquid
Oxidized
Acid formation. Requires filtration & base wash.
¹H NMR
Sharp singlet ~9.8–10.0 ppm
Good
Aldehyde proton intact.
¹H NMR
Broad singlet ~10.0–12.0 ppm
Bad
Carboxylic acid proton (Oxidation product).
¹H NMR
Multiplets in aromatic region
Polymerized
Radical polymerization has occurred.
Mechanism of Failure: Radical Autoxidation
Understanding why your reagent degrades allows you to prevent it. The thiophene ring facilitates the formation of a radical species upon exposure to air and light.
Figure 1: The radical chain mechanism converting thiophene carbaldehyde to carboxylic acid upon air exposure.
Rescue Protocols: Purification & Isolation
If your diagnostic check fails, use the following protocols. Do not attempt to use oxidized aldehyde in sensitive organometallic reactions (e.g., Grignard, Lithiation), as the carboxylic acid impurity will quench your nucleophile.
Protocol A: Vacuum Distillation (The Gold Standard)
Best for: Bulk liquid thiophene-2-carbaldehyde that has turned dark brown.
Setup: Assemble a short-path distillation apparatus. Grease all joints heavily.
Inerting: Flush the system with Argon for 15 minutes.
Pressure: Apply high vacuum (< 10 mmHg). Thiophene-2-carbaldehyde boils at ~198°C at atm, but ~80–90°C at 10 mmHg .
Heat: Use an oil bath. Do not use a heat gun, as hot spots promote polymerization.
Collection:
Fraction 1: Discard the first 5% (volatile impurities/water).
Fraction 2: Collect the main clear/pale yellow fraction.
Pot Residue: Do not distill to dryness; leave the dark polymeric tar behind.
Storage: Immediately backfill with Argon and seal.
Protocol B: The "Base Wash" (Acid Removal)
Best for: Small scale (<5g) where distillation is impractical, or removing specific acid impurities.
Dissolution: Dissolve the impure aldehyde in Diethyl Ether or DCM.
Wash: Wash the organic layer 2x with 10% aqueous NaHCO₃ (Sodium Bicarbonate).
Chemistry: The base deprotonates the carboxylic acid (R-COOH → R-COO⁻Na⁺), moving it into the aqueous layer. The aldehyde remains organic.
Extraction: Separate layers. Wash organic layer 1x with Brine.
Drying: Dry over anhydrous MgSO₄.
Concentration: Rotary evaporate at <40°C.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate purification method based on physical state and scale.
FAQ: Troubleshooting Common Issues
Q: I see a white solid forming in my neat aldehyde bottle. Is it safe to use?A: No. The white solid is likely thiophene-2-carboxylic acid (Melting Point ~129°C). It is acidic and will destroy basic reagents (LDA, n-BuLi). Filter the liquid through a glass frit or perform the Base Wash (Protocol B) before use.
Q: My reaction yield is low, and I see a "smear" on my TLC plate.A: This indicates polymerization. Thiophene aldehydes are sensitive to acidic media.
Fix: If purifying by column chromatography, add 1% Triethylamine to your eluent (Hexane/EtOAc) to neutralize the acidity of the silica gel, which prevents on-column degradation.
Q: Can I store the aldehyde in the fridge without inert gas?A: Not recommended. Cold slows autoxidation but does not stop it. Oxygen solubility actually increases in cold solvents. Always purge the headspace with Nitrogen or Argon and wrap the cap with Parafilm.
Q: How do I remove the "stench"?A: Thiophene derivatives have a characteristic sulfur odor. All glassware should be soaked in a bleach bath (Sodium Hypochlorite) for 1 hour before cleaning. This oxidizes the sulfur residues to odorless sulfoxides/sulfones.
Storage Specifications
To maximize shelf-life (6-12 months), adhere to these strict parameters:
Parameter
Specification
Reason
Atmosphere
Argon or Nitrogen (Dry)
Prevents radical autoxidation.
Temperature
2°C to 8°C (Refrigerated)
Slows kinetic degradation rates.
Container
Amber Glass
Blocks UV light which initiates radical formation.
Seal
Teflon-lined cap + Parafilm
Prevents oxygen diffusion.
References
Apollo Scientific. (2023). Safety Data Sheet: Thiophene-2-carboxaldehyde. Retrieved from
BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds. Retrieved from
ThermoFisher Scientific. (2012). Safety Data Sheet: Thiophene-3-carboxaldehyde. Retrieved from
Royal Society of Chemistry. (2013). Synthesis of 5-Bromothiophene-2-carbaldehyde. Journal of Materials Chemistry A. Retrieved from
National Institutes of Health (NIH). (2002). Mechanism of the aromatic hydroxylation of thiophene by acid-catalyzed peracid oxidation. Retrieved from
Optimization
Alternative bases to Sodium Hydride for phenoxy substitution
A Researcher's Guide to Alternatives for Sodium Hydride Welcome to the Technical Support Center for phenoxy substitution reactions. This guide is designed for researchers, scientists, and drug development professionals s...
Author: BenchChem Technical Support Team. Date: March 2026
A Researcher's Guide to Alternatives for Sodium Hydride
Welcome to the Technical Support Center for phenoxy substitution reactions. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond the use of Sodium Hydride (NaH) for the deprotonation of phenols in Williamson ether synthesis and related reactions. As a Senior Application Scientist, my goal is to provide you with not only alternative protocols but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when considering a move away from Sodium Hydride.
Q1: Why should I consider an alternative to Sodium Hydride (NaH) for phenoxy substitution?
While Sodium Hydride is a powerful and effective base for deprotonating phenols, its use presents several challenges. NaH is a flammable solid that reacts violently with water, and its reactivity can sometimes be difficult to control, leading to safety concerns and potential side reactions. Alternative bases can offer improved safety profiles, better solubility, and in some cases, enhanced selectivity for your desired transformation.
Q2: What are the most common and effective alternatives to NaH for deprotonating phenols?
Several classes of bases can effectively replace Sodium Hydride for the deprotonation of phenols. The most common alternatives include:
Alkali Metal Hydroxides: Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are strong bases that can readily deprotonate phenols.[1][2][3]
Carbonate Bases: Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are milder, yet effective bases, particularly for electron-deficient phenols.[4][5]
Alkoxide Bases: Potassium tert-butoxide (t-BuOK) and Sodium Ethoxide (NaOEt) are strong, non-nucleophilic bases that are useful in specific applications.[6]
Other Strong Bases: In certain cases, very strong bases like Sodium Amide (NaNH₂) can be used, although they come with their own set of handling challenges.[1]
Q3: How do I choose the right alternative base for my specific substrate and reaction conditions?
The selection of an appropriate base is critical for the success of your phenoxy substitution reaction. The primary consideration is the pKa of the phenol. A fundamental principle of acid-base chemistry is that the conjugate acid of the base used should have a higher pKa than the phenol to ensure complete deprotonation.[7]
Phenols typically have a pKa of around 10.[8] Therefore, a base whose conjugate acid has a pKa significantly greater than 10 will be effective. For instance, the pKa of water (the conjugate acid of NaOH) is about 15.7, making NaOH a suitable base.[9]
Other factors to consider include:
Substrate Compatibility: Ensure your starting materials and desired product are stable to the chosen base and reaction conditions.
Steric Hindrance: For sterically hindered phenols or alkyl halides, a less bulky base may be preferable to avoid competing elimination reactions.[10][11]
Solvent Choice: The solubility of the base and the phenoxide salt in the reaction solvent is crucial for reactivity.[12][13]
Q4: What are the key safety precautions I need to take when working with these alternative bases?
All strong bases are corrosive and can cause severe skin and eye damage.[14][15][16] Always consult the Safety Data Sheet (SDS) for each specific base. General safety precautions include:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile or dusty bases.[15][17]
Handling: Avoid direct contact with the skin. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[14][15]
Storage: Store bases separately from acids and other incompatible materials.[18]
Part 2: Troubleshooting Guides for Specific Alternative Bases
This section provides detailed troubleshooting for common issues encountered with specific classes of alternative bases.
Q: My phenoxy substitution with NaOH/KOH is giving low yields. What are the likely causes and how can I optimize the reaction?
Low yields with hydroxide bases often stem from the presence of water, which can lead to incomplete deprotonation or hydrolysis of the alkyl halide.
Troubleshooting:
Incomplete Deprotonation: While NaOH and KOH are strong enough to deprotonate phenols, the equilibrium may not be fully driven to the phenoxide side in the presence of excess water.[2][3]
Hydrolysis of Alkyl Halide: Water can act as a competing nucleophile, leading to the hydrolysis of your alkyl halide to the corresponding alcohol.
Poor Solubility: The sodium or potassium phenoxide salt may have limited solubility in less polar organic solvents.
Solutions:
Azeotropic Removal of Water: Before adding the alkyl halide, consider azeotropically removing water from the reaction mixture using a Dean-Stark trap with a suitable solvent like toluene.
Use of a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide from the aqueous phase (or solid surface) to the organic phase where the reaction with the alkyl halide occurs. This can significantly improve reaction rates and yields.
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can enhance the solubility of the phenoxide salt and accelerate the reaction.[12]
Carbonate Bases (K₂CO₃, Cs₂CO₃)
Q: My reaction with Potassium Carbonate is very slow or incomplete. What can I do to improve the reaction rate and conversion?
Potassium carbonate is a weaker base than hydroxides, so its effectiveness is more sensitive to reaction conditions.
Troubleshooting:
Insufficient Basicity: For phenols with higher pKa values (less acidic), K₂CO₃ may not be strong enough to achieve complete deprotonation.
Poor Solubility: K₂CO₃ is largely insoluble in many organic solvents.
Solutions:
Switch to Cesium Carbonate (Cs₂CO₃): Cesium carbonate is more soluble and more basic than potassium carbonate, often leading to significantly faster and more efficient reactions, even at lower temperatures.[4]
Increase Reaction Temperature: Higher temperatures can increase the rate of reaction, but be mindful of potential side reactions.
Use a Polar Aprotic Solvent: Solvents like DMF or acetonitrile are commonly used with carbonate bases to improve solubility and reaction kinetics.[13]
Alkoxide Bases (e.g., t-BuOK, NaOEt)
Q: I am getting a significant amount of elimination (E2) product when using an alkoxide base. How can I favor the desired substitution (SN2) reaction?
Alkoxides are not only strong bases but also potent nucleophiles, which can lead to a competition between the desired SN2 pathway and the E2 elimination pathway, especially with secondary and tertiary alkyl halides.[10][11][12]
Troubleshooting:
Sterically Hindered Substrates: The use of sterically hindered alkyl halides or phenoxides can favor elimination.[11][19]
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.[10]
Solutions:
Strategic Choice of Reactants: When planning an unsymmetrical ether synthesis, choose the pathway that involves the less sterically hindered alkyl halide. For example, to synthesize tert-butyl phenyl ether, it is far better to react sodium phenoxide with tert-butyl bromide (which will primarily give elimination) than to react potassium tert-butoxide with bromobenzene (which is unreactive towards SN2). A better approach for this target would be an alternative synthetic route.
Lower Reaction Temperature: Running the reaction at a lower temperature can help to favor the SN2 pathway.[10]
Use of a Less Hindered Alkoxide: If possible, use a less sterically demanding alkoxide.
Part 3: Protocols and Methodologies
Here are some representative protocols for phenoxy substitution using alternative bases.
Protocol 1: General Procedure for Phenoxy Substitution using KOH with a Phase-Transfer Catalyst
To a stirred solution of the phenol (1.0 equiv) in a suitable solvent (e.g., toluene, 5-10 mL/mmol of phenol), add powdered potassium hydroxide (1.5 equiv).
Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv).
Heat the mixture to reflux with a Dean-Stark trap to remove water.
After water removal is complete, cool the mixture to room temperature.
Add the alkyl halide (1.1 equiv) dropwise.
Heat the reaction mixture to an appropriate temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC.
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol 2: High-Efficiency Phenoxy Substitution using Cesium Carbonate in DMF
To a solution of the phenol (1.0 equiv) in anhydrous DMF (5-10 mL/mmol of phenol) under an inert atmosphere (e.g., nitrogen or argon), add cesium carbonate (1.5 equiv).
Stir the mixture at room temperature for 15-30 minutes.
Add the alkyl halide (1.1 equiv) dropwise.
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C) and monitor its progress.
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the residue by an appropriate method.
Part 4: Reference Data
Table 1: Comparison of Alternative Bases for Phenoxy Substitution
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-Phenoxythiophene Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometric analysis is fundamental for its structural elucidation, impurity profiling, and meta...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometric analysis is fundamental for its structural elucidation, impurity profiling, and metabolic studies. This guide provides an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 5-phenoxythiophene derivatives. By examining the characteristic fragmentation of the core structure and the influence of various substituents, this document serves as a practical reference for interpreting mass spectra and predicting the fragmentation pathways of novel compounds in this class.
The 5-phenoxythiophene scaffold is a key structural motif in a variety of pharmacologically active compounds and advanced materials. Its mass spectral fragmentation is a nuanced interplay between the robust aromaticity of the thiophene ring and the facile cleavage of the ether linkage. Understanding these competing and cooperative fragmentation pathways is crucial for accurate compound identification.
Core Fragmentation Pathways of the 5-Phenoxythiophene Moiety
Under electron ionization (EI), the 5-phenoxythiophene molecule undergoes a series of characteristic fragmentations. The initial ionization event typically involves the removal of an electron from the π-system of the aromatic rings or the non-bonding electrons of the oxygen or sulfur atoms, leading to the formation of a molecular ion (M+•). The subsequent fragmentation of this molecular ion is dominated by several key pathways.
A primary and highly characteristic fragmentation is the cleavage of the C-O ether bond. This can occur in two ways:
Cleavage with charge retention on the thiophene moiety: This pathway results in the formation of a thenyl-type cation.
Cleavage with charge retention on the phenyl moiety: This leads to the formation of a phenoxy cation.
The relative abundance of these fragments is highly dependent on the substitution pattern of both the thiophene and the phenyl rings. Electron-donating groups on one ring will stabilize the corresponding cation, making that fragmentation pathway more favorable.
Another significant fragmentation route involves the cleavage of the thiophene ring itself. Thiophene and its derivatives are known to undergo complex ring-opening and rearrangement reactions upon electron impact. Common losses include the expulsion of a neutral acetylene (C2H2) molecule or a thioformyl radical (•CHS).
The interplay of these pathways often leads to a complex but interpretable mass spectrum. Below is a diagram illustrating the main fragmentation routes for the unsubstituted 5-phenoxythiophene.
Figure 1. Primary fragmentation pathways of the 5-phenoxythiophene core structure under electron ionization.
Comparative Analysis: The Influence of Substituents
The true utility of understanding fragmentation patterns lies in predicting how they will change with chemical modification. Substituents on either the thiophene or the phenyl ring can dramatically alter the fragmentation landscape.
Substituent Position
Substituent Type
Expected Major Fragmentation Pathways
Rationale
Thiophene Ring
Electron-Donating (e.g., -CH3, -OCH3)
Enhanced formation of the substituted thienyl cation.
Stabilization of the positive charge on the thiophene ring.
Electron-Withdrawing (e.g., -NO2, -CN)
Favored cleavage leading to the phenoxy cation. Suppression of thiophene ring fragmentation.
Destabilization of the thienyl cation. The nitro group itself can lead to characteristic losses of NO and NO2.
Phenyl Ring
Electron-Donating (e.g., -OH, -OCH3)
Increased abundance of the substituted phenoxy cation.
Stabilization of the positive charge on the phenyl ring.
Electron-Withdrawing (e.g., -Cl, -Br)
Favored cleavage leading to the thienyl cation. Halogen isotopes will be observable.
Destabilization of the phenoxy cation.
This comparative data highlights the diagnostic value of fragmentation patterns in determining the substitution pattern of unknown 5-phenoxythiophene derivatives. For instance, the presence of a strong peak corresponding to the phenoxy cation would suggest the absence of strong electron-withdrawing groups on the phenyl ring.
Experimental Protocol: Acquiring High-Quality Mass Spectra
To obtain reproducible and high-quality mass spectra for 5-phenoxythiophene derivatives, a standardized analytical approach is essential. Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for the analysis of these often volatile and thermally stable compounds.
Sample Preparation
Accurately weigh approximately 1 mg of the 5-phenoxythiophene derivative.
Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
Perform a serial dilution to a final concentration of approximately 10-100 µg/mL for GC-MS analysis.
GC-MS Instrumentation and Parameters
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature: 250 °C
Injection Volume: 1 µL (splitless or with an appropriate split ratio)
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final hold: 280 °C for 5 minutes.
MSD Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Mass Range: m/z 40-550
This protocol provides a robust starting point for the analysis of a wide range of 5-phenoxythiophene derivatives. Optimization of the temperature program may be necessary depending on the volatility and thermal stability of specific analogs.
Figure 2. A generalized workflow for the GC-MS analysis of 5-phenoxythiophene derivatives.
Conclusion
The mass spectral fragmentation of 5-phenoxythiophene derivatives is a predictable yet complex process governed by the interplay of the thiophene and phenoxy moieties. By understanding the core fragmentation pathways and the predictable influence of substituents, researchers can confidently identify and structurally characterize novel compounds within this important chemical class. The provided experimental protocol offers a standardized method for obtaining high-quality data to support these analyses. This guide serves as a foundational resource for any scientist working with 5-phenoxythiophene derivatives, enabling more efficient and accurate structural elucidation.
References
This guide is a synthesis of established principles in mass spectrometry and does not rely on a single primary source. The fragmentation patterns described are based on well-understood mechanisms for thiophenes and aryl ethers.
Comparative
A Comparative Guide to the Reactivity of 5-Phenoxy- vs. 5-Bromo-Thiophene-2-Carbaldehyde for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, substituted thiophenes stand as pivotal building blocks for the synthesis of a vast array of functional material...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted thiophenes stand as pivotal building blocks for the synthesis of a vast array of functional materials and pharmacologically active compounds. The strategic functionalization of the thiophene ring dictates its subsequent reactivity and utility in complex molecular architectures. This guide provides an in-depth technical comparison of two key C5-substituted thiophene-2-carbaldehydes: 5-phenoxythiophene-2-carbaldehyde and 5-bromothiophene-2-carbaldehyde.
This analysis moves beyond a simple catalog of reactions, delving into the electronic and steric underpinnings that govern the reactivity of these two valuable synthetic intermediates. By understanding the fundamental differences in their chemical behavior, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
Electronic Properties: A Tale of Two Substituents
The reactivity of an aromatic system is profoundly influenced by the electronic nature of its substituents. The phenoxy and bromo groups at the 5-position of the thiophene-2-carbaldehyde exert distinct electronic effects, which in turn modulate the reactivity of both the aldehyde functional group and the thiophene ring itself.
The bromo substituent is a classic example of an electron-withdrawing group through induction (-I effect) due to its high electronegativity. While it does possess lone pairs that can participate in resonance (+M effect), its inductive effect is generally considered to be dominant in influencing the reactivity of the aromatic ring.
In contrast, the phenoxy substituent presents a more nuanced electronic profile. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the thiophene π-system, resulting in a strong electron-donating resonance effect (+M or +R)[1]. In most cases, this resonance effect is the dominant factor, rendering the thiophene ring electron-rich[1].
To quantify these effects, we can turn to Hammett substituent constants (σ), which provide a measure of the electronic influence of a substituent on a reaction center.
Substituent
σ (para)
Electronic Effect
Bromo (-Br)
+0.23
Weakly Electron-Withdrawing
Phenoxy (-OPh)
-0.32
Strongly Electron-Donating
Note: Hammett constants are typically measured on benzene systems but serve as a good approximation for predicting trends in other aromatic systems like thiophene.
This data clearly illustrates that the phenoxy group is a strong electron-donating group, while the bromo group is weakly electron-withdrawing. This fundamental difference is the primary driver of the divergent reactivity profiles of these two compounds.
Caption: Electronic effects of bromo and phenoxy substituents.
Reactivity of the Aldehyde Functional Group
The primary reactions of aldehydes typically involve nucleophilic attack at the electrophilic carbonyl carbon[2]. The electrophilicity of this carbon is directly influenced by the electronic nature of the substituent at the 5-position of the thiophene ring.
Nucleophilic Addition Reactions
In nucleophilic addition reactions, a more electrophilic carbonyl carbon will lead to a faster reaction rate.
5-Bromothiophene-2-carbaldehyde: The electron-withdrawing nature of the bromo substituent increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
5-Phenoxythiophene-2-carbaldehyde: Conversely, the strong electron-donating resonance effect of the phenoxy group reduces the electrophilicity of the carbonyl carbon, thereby decreasing its reactivity towards nucleophiles.
Therefore, it is predicted that 5-bromothiophene-2-carbaldehyde will be more reactive in nucleophilic addition reactions than its phenoxy counterpart.
The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a cornerstone of organic synthesis[3]. The reaction is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. Following the same logic as for general nucleophilic additions, 5-bromothiophene-2-carbaldehyde is expected to undergo the Wittig reaction more readily than 5-phenoxythiophene-2-carbaldehyde.
This protocol is a general procedure that can be adapted for various substituted thiophene-2-carbaldehydes. For 5-bromothiophene-2-carbaldehyde, the reaction is expected to proceed efficiently. For the less reactive 5-phenoxythiophene-2-carbaldehyde, longer reaction times or slightly elevated temperatures may be necessary.
Materials:
Substituted thiophene-2-carbaldehyde (1.0 equiv)
Methyltriphenylphosphonium bromide (1.1 equiv)
n-Butyllithium (1.1 equiv) in a suitable solvent (e.g., THF)
Anhydrous Tetrahydrofuran (THF)
Procedure:
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add n-butyllithium dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction.
Stir the ylide solution at 0 °C for 30 minutes, then cool to -78 °C.
In a separate flask, dissolve the substituted thiophene-2-carbaldehyde in anhydrous THF.
Add the aldehyde solution dropwise to the cold ylide solution.
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Characterization data for 5-phenoxythiophene-2-carbaldehyde
Publish Comparison Guide: 5-Phenoxythiophene-2-carbaldehyde Executive Summary 5-Phenoxythiophene-2-carbaldehyde is a specialized heterocyclic building block valued in medicinal chemistry for its ability to introduce a li...
5-Phenoxythiophene-2-carbaldehyde is a specialized heterocyclic building block valued in medicinal chemistry for its ability to introduce a lipophilic, electron-rich motif into drug scaffolds. Unlike its halogenated analogs (e.g., 5-bromothiophene-2-carbaldehyde), which serve primarily as cross-coupling handles, the 5-phenoxy derivative is often a late-stage intermediate used to modulate metabolic stability and binding affinity in targets such as Bcl-2 family proteins and antifungal agents .
This guide objectively compares the physicochemical profile and reactivity of 5-phenoxythiophene-2-carbaldehyde against its two primary alternatives: 5-bromothiophene-2-carbaldehyde (the synthetic precursor) and 5-phenylthiophene-2-carbaldehyde (the structural biaryl analog).
Chemical Profile & Characterization
The introduction of the phenoxy group at the C5 position significantly alters the electronic landscape of the thiophene ring compared to halogenated precursors. The ether oxygen acts as a strong resonance donor (+M effect), increasing electron density within the thiophene core while maintaining a lipophilic profile.
Physicochemical Specifications
Property
5-Phenoxythiophene-2-carbaldehyde
5-Bromothiophene-2-carbaldehyde
5-Phenylthiophene-2-carbaldehyde
Molecular Formula
C₁₁H₈O₂S
C₅H₃BrOS
C₁₁H₈OS
Molecular Weight
204.25 g/mol
191.05 g/mol
188.25 g/mol
Physical State
Viscous Oil / Low-melting Solid*
Solid (mp 55°C)
Solid (mp 92–95°C)
Electronic Effect
Electron-Donating (+M)
Electron-Withdrawing (-I)
Conjugated System
Solubility
DCM, THF, DMSO
DCM, MeOH, Chloroform
DCM, Toluene
Key Reactivity
Carbonyl electrophilicity (moderated)
C-Br oxidative addition
Aldehyde condensation
*Note: While 5-phenyl analogs are crystalline solids, the ether linkage in the 5-phenoxy derivative introduces rotational flexibility, often lowering the melting point relative to the biaryl analog.
Spectroscopic Signature (Diagnostic)
H NMR (CDCl₃, 400 MHz): The aldehyde proton typically appears at δ 9.80–9.90 ppm . The thiophene ring protons (H3 and H4) show a characteristic AB system, often shifted upfield relative to the 5-bromo analog due to the shielding effect of the electron-rich phenoxy oxygen. The phenoxy group manifests as a multiplet in the aromatic region (δ 7.10–7.40 ppm ).
IR Spectrum: Strong carbonyl stretch (
) at 1660–1680 cm⁻¹ . The C–O–C ether stretch is diagnostic at ~1240 cm⁻¹ .
Comparative Performance Analysis
Reactivity vs. Alternatives
The choice between the 5-phenoxy, 5-bromo, and 5-phenyl derivatives depends on the synthetic stage and desired pharmacophore.
Vs. 5-Bromothiophene-2-carbaldehyde:
Stability: The 5-bromo analog is a reactive intermediate susceptible to palladium-catalyzed coupling. The 5-phenoxy compound is chemically stable to these conditions, allowing it to survive downstream cross-couplings occurring elsewhere on the molecule.
Electrophilicity: The phenoxy group donates electron density into the thiophene ring, rendering the aldehyde carbonyl slightly less electrophilic than in the electron-deficient 5-bromo analog. This requires slightly more vigorous conditions for condensation reactions (e.g., reductive amination).
Vs. 5-Phenylthiophene-2-carbaldehyde:
Steric/Conformational: The 5-phenyl analog is rigid and planar (biaryl). The 5-phenoxy analog possesses an ether linker, allowing the phenyl ring to rotate out of plane. This "hinge" effect is critical in drug design for fitting into hydrophobic pockets (e.g., Bcl-2 binding sites) where rigid biaryls may clash.
Decision Matrix: When to Use Which?
Use 5-Bromo if you need to install a diversity vector (aryl/alkyl group) later via Suzuki/Stille coupling.
Use 5-Phenoxy if the "phenoxy-thiophene" motif is the final pharmacophore and you need to react the aldehyde (e.g., to form an amine or alcohol).
Experimental Protocols
Since 5-phenoxythiophene-2-carbaldehyde is often custom-synthesized rather than bought in bulk, we provide the two standard industrial routes for its preparation.
Dissolve 5-nitrothiophene-2-carbaldehyde (1.0 eq) and phenol (1.1 eq) in anhydrous DMF (0.5 M).
Add potassium carbonate (1.5 eq) in a single portion.
Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (disappearance of the nitro compound).
Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove excess phenol) and brine.
Purification: Flash chromatography (Hexanes/EtOAc). The nitro group is an excellent leaving group, displaced by the phenoxide.
Method B: Ullmann-Type Coupling
Used when the nitro-precursor is unavailable. Requires a copper catalyst.
Reagents: 5-Bromothiophene-2-carbaldehyde, Phenol, CuI (10 mol%), Cs₂CO₃, 1,10-Phenanthroline.
Protocol:
Combine 5-bromothiophene-2-carbaldehyde, phenol, CuI, ligand, and base in dry toluene or DMSO.
Reflux (110°C) under inert atmosphere (Argon) for 12–16 hours.
Requires rigorous exclusion of moisture to prevent debromination.
Visualization of Workflows
Figure 1: Synthesis Pathway Selection
This flowchart illustrates the decision logic for synthesizing the 5-phenoxy derivative based on available starting materials.
Caption: Figure 1. Synthetic routes for 5-phenoxythiophene-2-carbaldehyde. Route A (
) is generally preferred over Route B (Ullmann) due to milder conditions and higher yields.
Figure 2: Reactivity & Application Logic
Comparison of downstream reactivity profiles for drug discovery applications.
Caption: Figure 2. Functionalization map. The aldehyde handle is the primary site of reactivity, widely used to generate secondary amines for Bcl-2 inhibition or vinyl derivatives for antifungal activity.
References
Preparation of Pyridine Derivatives Substituted by Heteroaryl Ring . (2012). US Patent 8,183,264 B2. (Describes the use of 5-phenoxythiophene-2-carbaldehyde as a key intermediate for antifungal agents).
Synthesis of Thieno[3,2-b]thiophenes from 3-Nitrothiophenes via Nucleophilic Aromatic Substitution. (2024). Molecules, 29(22), 5285. (Provides the mechanistic basis for
displacement of nitro groups on thiophenes).
Shooting at Survivors: Bcl-2 Family Members as Drug Targets . (2026). ResearchGate. (Discusses the synthesis of Bcl-2 antagonists using phenoxy-thiophene intermediates).
5-Phenylthiophene-2-carboxaldehyde Characterization . Sigma-Aldrich. (Used as a comparative standard for physicochemical properties).
Comparative
Comparative Guide: Resolving ¹³C NMR Signals of Phenoxy-Substituted Thiophenes
Phenoxy-substituted thiophenes are highly privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, GPCR ligands, and neuroprotective agents [1]. However, characterizing these molecules vi...
Author: BenchChem Technical Support Team. Date: March 2026
Phenoxy-substituted thiophenes are highly privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, GPCR ligands, and neuroprotective agents [1]. However, characterizing these molecules via Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy presents a distinct analytical challenge. The electronic interplay between the electron-rich thiophene ring and the strongly electronegative oxygen atom of the phenoxy group creates severe signal overlap in the 110–160 ppm region.
This guide objectively compares three leading methodologies for assigning these complex ¹³C NMR signals: Routine 1D NMR (400 MHz) combined with Empirical Predictors , High-Field 2D NMR (600 MHz) , and Density Functional Theory (DFT) GIAO Predictions [2]. By understanding the causality behind these shifts and utilizing a self-validating analytical workflow, researchers can eliminate structural ambiguity.
The Analytical Challenge: Electronic Effects in Phenoxythiophenes
To accurately assign ¹³C signals, one must first understand the underlying physical chemistry. The attachment of a phenoxy group to a thiophene ring (e.g., 3-phenoxythiophene) induces competing inductive (-I) and mesomeric (+R) effects:
Inductive Deshielding (-I): The highly electronegative oxygen atom withdraws electron density through the σ-bond network. This severely deshields the directly attached quaternary carbons—specifically, the thiophene C3 and the phenoxy C-ipso. Both carbons resonate in the 155–160 ppm range, often separated by less than 1.0 ppm [1].
Resonance Shielding (+R): The oxygen lone pairs delocalize into the thiophene π-system. This increases electron density at the ortho-like positions (C2 and C4 of thiophene), shielding them significantly. C2 typically shifts upfield to ~105 ppm , while C4 shifts to ~118 ppm .
Because empirical prediction software (like ChemDraw or basic Mnova algorithms) relies on additive substituent rules derived from simple benzenes, they frequently fail to account for the unique polarizability of the sulfur heteroatom in thiophene, leading to misassignments of these critical quaternary carbons [3].
Performance: Fast and cost-effective, but prone to critical errors.
Limitation: Cannot definitively distinguish between the thiophene C-O carbon and the phenoxy C-ipso carbon due to their <1 ppm chemical shift difference. Additive rules often miscalculate the resonance shielding effect on the thiophene C2 position by up to 3–5 ppm.
Method B: High-Field 2D NMR (600 MHz HSQC/HMBC)
Performance: The experimental gold standard.
Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) bypasses 1D overlap by mapping 2-bond and 3-bond ¹H-¹³C couplings. For example, the phenoxy ortho-protons will show a strong 3-bond correlation exclusively to the phenoxy C-ipso, while the thiophene H2/H4 protons will correlate to the thiophene C3.
Limitation: Requires higher sample concentrations, expensive instrumentation, and longer acquisition times (often >4 hours for high-resolution HMBC).
Mechanism: Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method calculates the actual magnetic shielding tensors based on optimized 3D molecular geometries [2].
Advantage: Accurately models the specific orbital overlap between the oxygen p-orbitals and the thiophene π-system, reducing prediction errors to <1.0 ppm.
Quantitative Data Comparison
The table below summarizes the performance of these three methods using 3-phenoxythiophene as a benchmark model.
Carbon Position
Experimental 600 MHz (ppm)
DFT GIAO Prediction (ppm)
Empirical Predictor (ppm)
DFT Error (Δ ppm)
Empirical Error (Δ ppm)
Thiophene C2
105.2
104.8
108.5
-0.4
+3.3
Thiophene C3 (C-O)
158.2
159.1
155.0
+0.9
-3.2
Thiophene C4
118.5
117.9
121.2
-0.6
+2.7
Thiophene C5
125.4
126.1
126.8
+0.7
+1.4
Phenoxy C-ipso
157.8
158.5
156.2
+0.7
-1.6
Phenoxy C-ortho
119.1
118.6
120.5
-0.5
+1.4
Phenoxy C-meta
129.8
130.4
129.5
+0.6
-0.3
Phenoxy C-para
123.6
124.2
124.0
+0.6
+0.4
Data Synthesis: DFT provides a superior correlation to experimental values, successfully resolving the C3 / C-ipso inversion that empirical predictors often fail to capture.
Experimental & Computational Protocols
To establish a self-validating system, researchers should execute the following paired workflows.
Protocol A: High-Resolution 2D NMR Acquisition
Sample Preparation: Dissolve 50 mg of the phenoxythiophene derivative in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube.
Instrumentation Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize signal-to-noise ratio for quaternary carbons.
1D ¹³C Acquisition: Run a standard ¹³C{¹H} decoupled sequence (e.g., zgpg30). Set the spectral width to 250 ppm, relaxation delay (D1) to 2.0 seconds, and acquire a minimum of 1024 scans.
HMBC Acquisition: Execute a ¹H-¹³C HMBC experiment optimized for long-range couplings (
= 8 Hz). Ensure the F1 (¹³C) spectral window covers 0–200 ppm with at least 512 increments to provide sufficient resolution to separate the 157.8 and 158.2 ppm signals.
Protocol B: DFT GIAO Calculation Workflow
Conformational Search: Perform an initial conformational search using Molecular Mechanics (MMFF94 force field) to identify the lowest-energy conformer (specifically evaluating the dihedral angle of the ether linkage).
Geometry Optimization: Submit the lowest-energy conformer to a quantum chemistry package (e.g., Gaussian 16). Optimize the geometry at the B3LYP/6-311+G(d,p) level of theory using the Polarizable Continuum Model (PCM) for chloroform.
NMR Tensor Calculation: Run the NMR calculation using the GIAO method at the same level of theory.
Scaling: Convert the isotropic shielding tensors (
) to chemical shifts () using the linear scaling equation specific to B3LYP/6-311+G(d,p) in chloroform: .
Workflow Visualization
Workflow for resolving ambiguous 13C NMR signals in phenoxythiophenes using 2D NMR and DFT.
Conclusion
While empirical predictors and 1D NMR are sufficient for simple aliphatic scaffolds, the complex push-pull electronic environment of phenoxy-substituted thiophenes demands a more rigorous approach. For definitive structural elucidation—especially in regulatory submissions for drug development—researchers must pair High-Field HMBC NMR with DFT GIAO calculations . This orthogonal, self-validating methodology ensures that overlapping quaternary carbons are assigned with absolute confidence.
References
Pokharel, S., & Gliyazova, N. S. "Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury." PubMed Central (PMC).[Link]
Venkateswarlu, et al. "Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals." Oriental Journal of Chemistry.[Link]
Varathan, E., et al. "13C NMR Investigations of Molecular Order of Rod-like, Bent-core and Thiophene Mesogens." ResearchGate.[Link]
Validation
Spectral Fingerprints: A Comparative Guide to 5-Substituted Thiophene-2-Carbaldehydes
Topic: UV-Vis Absorption Spectra of 5-Substituted Thiophene-2-Carbaldehydes Content Type: Technical Comparative Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists[1] Executive Summary: The Electron...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: UV-Vis Absorption Spectra of 5-Substituted Thiophene-2-Carbaldehydes
Content Type: Technical Comparative Guide
Audience: Researchers, Medicinal Chemists, and Materials Scientists[1]
Executive Summary: The Electronic Tuning Knob
Thiophene-2-carbaldehyde serves as a critical scaffold in the synthesis of conductive polymers, nonlinear optical (NLO) materials, and Schiff base ligands for metallodrugs. The electronic environment of this heterocyclic system is highly tunable via substitution at the 5-position .
This guide objectively compares the UV-Vis absorption profiles of 5-substituted derivatives. By altering the substituent from electron-donating groups (EDGs) to electron-withdrawing groups (EWGs), researchers can manipulate the HOMO-LUMO gap, resulting in distinct spectral shifts. These shifts are not merely physical constants; they are diagnostic tools for validating synthesis, assessing purity, and predicting reactivity in subsequent condensation reactions.
Mechanistic Foundation: The Push-Pull Effect
To interpret the spectra, one must understand the electronic causality. The thiophene ring acts as a conductive bridge. The aldehyde group at position 2 is an electron acceptor (A).
Scenario A (5-EDG): A donor group (e.g., -CH₃, -OMe) at position 5 creates a "Push-Pull" system (Donor-
-Acceptor). This increases delocalization, raises the HOMO energy, compresses the band gap, and causes a Bathochromic (Red) Shift .
Scenario B (5-EWG): A withdrawing group (e.g., -NO₂) at position 5 creates a competitive "Pull-Pull" or electron-deficient system. While this lowers the HOMO, it often introduces new low-energy charge transfer (CT) bands (n
) that appear as significant red-shifted shoulders or distinct peaks.
Diagram 1: Electronic Influence on Spectral Shift
Caption: Electronic flow from the 5-substituent through the thiophene bridge determines the HOMO-LUMO gap and resulting spectral shift.
Comparative Analysis: Spectral Data
The following data consolidates experimental findings for common 5-substituted derivatives. Note that solvent polarity significantly influences these values (solvatochromism).
Table 1: Comparative UV-Vis Absorption Data
Compound
Substituent (5-Pos)
Electronic Nature
(nm)
(M⁻¹cm⁻¹)
Solvent
Spectral Character
Thiophene-2-carbaldehyde
-H
Neutral
275 - 280
~12,000
EtOH/MeOH
Classical transition.
5-Methylthiophene-2-carbaldehyde
-CH₃
Weak EDG
285 - 290
~13,500
EtOH
Bathochromic shift due to hyperconjugation.
5-Bromothiophene-2-carbaldehyde
-Br
Inductive (-I) / Mesomeric (+M)
280 - 288
~11,000
MeCN
Heavy atom effect; slight red shift vs. -H due to polarizability.
5-Nitrothiophene-2-carbaldehyde
-NO₂
Strong EWG
254 (Band I)330 (Band II)
HighMedium
MeCN
Band I: Ring .Band II: Strong ICT / (Diagnostic).
Key Technical Insights:
The Nitro Anomaly: Unlike the methyl or bromo derivatives which show a single dominant band shifting slightly, the 5-nitro derivative exhibits a distinct dual-band profile. The band at 330 nm is diagnostic for the nitro-thiophene conjugation and is often used to monitor the completeness of nitration reactions.
Hyperconjugation: The methyl group provides a consistent ~10 nm red shift compared to the unsubstituted aldehyde. This is a reliable marker for confirming alkylation.
Solvent Dependency: These compounds exhibit positive solvatochromism . In more polar solvents (e.g., DMSO vs. Hexane), the excited state is better stabilized, leading to further red shifts (typically 5–15 nm).
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol. This workflow includes a "Solvent Blank Validation" step often skipped in lower-quality guides.
Baseline Correction: Always run a baseline scan with pure solvent in both the sample and reference cuvettes before adding the analyte. This eliminates solvent absorption artifacts.
Concentration Check: If the absorbance at
exceeds 1.0, the detector may saturate, leading to flattened peaks and inaccurate calculations. Dilute until Abs is ~0.5.
Quartz Cuvettes: Use quartz cuvettes (transparent <300 nm). Glass or plastic cuvettes will block the UV signals for these compounds.
Applications in Drug Development
Why does this data matter?
Purity Profiling: In the synthesis of thiophene-based antihistamines or antimicrobials, the disappearance of the carbonyl
band or the shift of the main band is the primary indicator of successful reaction (e.g., Schiff base formation).
Photostability Testing: 5-Nitrothiophene derivatives are sensitive to photoreduction. Monitoring the decay of the 330 nm band over time provides a kinetic readout of compound stability under light exposure.
References
NIST Mass Spectrometry Data Center. 5-Nitrothiophene-2-aldehyde UV/IR Data.[3] NIST Chemistry WebBook, SRD 69. [Link]
SpectraBase. 5-Bromothiophene-2-carbaldehyde Spectral Data. John Wiley & Sons.[4] [Link] (Verified via PubChem CID 78428).
PubChem. 5-Methyl-2-thiophenecarboxaldehyde Compound Summary. National Library of Medicine. [Link]
Comparative Guide: Melting Point & Properties of 5-Phenoxythiophene-2-carbaldehyde Derivatives
The following guide provides a technical comparison of 5-phenoxythiophene-2-carbaldehyde and its derivatives. It focuses on physical properties (specifically melting points), synthesis pathways, and structural utility in...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a technical comparison of 5-phenoxythiophene-2-carbaldehyde and its derivatives. It focuses on physical properties (specifically melting points), synthesis pathways, and structural utility in medicinal chemistry.
Executive Summary
5-Phenoxythiophene-2-carbaldehyde (CAS: 111480-00-3) is a specialized organosulfur intermediate used primarily in the synthesis of bioactive molecules, including Bcl-2 family inhibitors and antifungal agents.[1] Unlike its rigid analog 5-phenylthiophene-2-carbaldehyde (a stable solid), the 5-phenoxy derivative typically exists as a viscous oil or low-melting solid at room temperature due to the conformational flexibility introduced by the ether linkage.
This guide compares the 5-phenoxy variant against its key structural analogs to assist researchers in selecting the appropriate building block for structure-activity relationship (SAR) studies.
Comparative Data Analysis: Melting Points & Physical States[2][3][4]
The melting point (MP) is a critical indicator of purity and lattice stability. The table below illustrates how the substituent at the C5 position of the thiophene ring dictates the physical state.
Compound Name
Substituent (C5)
CAS No.
Melting Point (°C)
Physical State (RT)
Electronic Effect
5-Phenoxythiophene-2-carbaldehyde
-O-Ph
111480-00-3
< 25 (Est.) *
Viscous Oil / Low Solid
+M (Donor), Flexible
5-Methoxythiophene-2-carbaldehyde
-O-Me
35087-46-8
24 – 26
Low-Melting Solid
+M (Strong Donor)
5-Phenylthiophene-2-carbaldehyde
-Ph
19163-21-4
92 – 95
Crystalline Solid
Conjugated (Rigid)
5-Bromothiophene-2-carbaldehyde
-Br
4701-17-1
55
Solid
-I (Inductive w/d)
Thiophene-2-carbaldehyde
-H
98-03-3
N/A (BP 198)
Liquid
Neutral Reference
*Note: 5-Phenoxythiophene-2-carbaldehyde is frequently reported in literature (e.g., Bcl-2 inhibitor synthesis) as an oil or purified via chromatography rather than recrystallization, indicating a melting point near or below ambient temperature.
Structure-Property Relationship (SPR) Analysis
The Ether Linkage Effect: Comparing 5-Phenoxy vs. 5-Phenyl , the insertion of the oxygen atom disrupts the planarity of the biaryl system. This "kink" prevents efficient pi-stacking in the crystal lattice, drastically lowering the melting point from 92-95°C (Phenyl) to a liquid/oil state (Phenoxy).
Molecular Weight vs. Flexibility: Although the phenoxy group (MW ~93 Da) is heavier than the methoxy group (MW ~31 Da), the 5-methoxy derivative is already on the borderline of being a solid (MP 24-26°C). The added bulk of the phenyl ring in the phenoxy derivative does not compensate for the entropic disorder caused by the rotatable C-O-C bonds.
Experimental Protocols
Synthesis of 5-Phenoxythiophene-2-carbaldehyde
This protocol utilizes a Nucleophilic Aromatic Substitution (
) or Ullmann-type coupling strategy, starting from the commercially available 5-bromo derivative.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromothiophene-2-carbaldehyde (10 mmol) and phenol (12 mmol) in anhydrous DMF (20 mL).
Base Addition: Add
(20 mmol) in a single portion.
Catalysis (Optional but recommended): Add CuI (1 mmol) and L-Proline (2 mmol) to accelerate the C-O bond formation.
Reaction: Heat the mixture to 90–110 °C under an argon atmosphere for 12–16 hours. Monitor consumption of the bromide via TLC (Hexane:EtOAc 4:1).
Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify the resulting residue via flash column chromatography (, gradient 0-10% EtOAc in Hexanes).
Characterization: The product is typically isolated as a pale yellow viscous oil .
Melting Point Determination (for Solid Derivatives)
For derivatives like the 5-phenyl or 5-bromo analogs, precise MP determination is crucial for purity validation.
Sample Prep: Dry the solid sample in a desiccator for >4 hours to remove solvent traces (solvent depression can lower MP by 1-5°C).
Capillary Loading: Pack a glass capillary tube to a height of 2-3 mm. Ensure the packing is tight to facilitate even heat transfer.
Ramp Rate:
Fast Ramp: 10°C/min until 10°C below expected MP.
Critical Ramp: 1°C/min through the melting transition.
Observation: Record the temperature of the first visible liquid droplet (onset) and the temperature when the entire mass is liquid (clear point).
Visualizations
Synthesis & Logic Flow
The following diagram illustrates the synthetic pathway and the logical decision tree for selecting the correct derivative based on desired physical properties.
Caption: Synthetic divergence from the 5-bromo precursor. The choice of coupling partner (Phenol vs. Phenylboronic acid) dictates the flexibility and physical state of the final scaffold.
Structure-Property Relationship (SPR) Mechanism
Caption: Mechanistic impact of the ether linkage on crystal lattice stability. The 5-phenoxy substituent introduces flexibility that disrupts packing, resulting in a liquid/oil state.
References
Sigma-Aldrich. 5-Phenylthiophene-2-carboxaldehyde Product Analysis. Retrieved from
ChemicalBook. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde Properties and Suppliers. Retrieved from
ResearchGate. Synthesis and characterization of Bcl-2 family inhibitors (Thesis Snippet). Mentions 5-phenoxythiophene-2-carbaldehyde as an oil intermediate. Retrieved from
PubChem. 5-Bromothiophene-2-carbaldehyde Compound Summary. Retrieved from
BenchChem. Synthesis of 5-Bromothiophene-2-carboxylic acid and derivatives. Retrieved from
The Definitive Guide to Elemental Analysis Standards for Sulfur Heterocycles
Topic: Elemental Analysis Standards for Sulfur-Containing Heterocycles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Introduction: The "Sulfur Problem" in Drug D...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Elemental Analysis Standards for Sulfur-Containing Heterocycles
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The "Sulfur Problem" in Drug Discovery
Sulfur-containing heterocycles—such as thiophenes, thiazoles, and benzothiophenes—are ubiquitous in modern medicinal chemistry, constituting the core pharmacophore of countless therapeutics. However, accurate Elemental Analysis (EA) of these compounds via combustion (CHNS) is notoriously difficult.
Unlike Carbon or Nitrogen, Sulfur presents a unique "stickiness" problem. During combustion, sulfur converts primarily to sulfur dioxide (
), but a fraction oxidizes to sulfur trioxide (), which is highly reactive. can adsorb onto ash residues, react with water to form sulfuric acid, or permanently bind to the reduction copper, leading to low recoveries and memory effects (carry-over) in subsequent runs.
Selecting the correct calibration standard is not merely a procedural formality; it is the primary control against these systemic errors. This guide objectively compares the industry-standard reference materials to help you validate the purity of your sulfur-containing drug candidates.
The Contenders: Comparative Analysis of Standards
We compare the three most prevalent standards used in pharmaceutical EA: BBOT , Sulfanilamide , and Cystine/Methionine .
A. BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
The "Gold Standard" for Simultaneous CHNS
BBOT is widely regarded as the superior standard for sulfur heterocycles. Its structure mimics the target analytes (containing a thiophene ring), providing a "matrix-matched" combustion profile.
Pros: Exceptional stability; non-hygroscopic; contains C, H, N, S, and O, allowing simultaneous calibration of all detectors. High molecular weight minimizes weighing errors.
Cons: Lower sulfur percentage (7.44%) compared to sulfonamides, which may require larger sample masses for low-sensitivity detectors.
Best For: Routine calibration of automated CHNS analyzers; analyzing lipophilic heterocycles.
B. Sulfanilamide
The "Workhorse" Standard
Sulfanilamide is the historical standard for nitrogen and sulfur analysis. It is a primary reference material (CRM) available in high purity.
Pros: High Nitrogen (16.27%) and Sulfur (18.62%) content; inexpensive; sharp melting point ensures purity.
Cons: Slightly more prone to moisture uptake than BBOT over long storage periods; combustion kinetics differ slightly from complex thiophene-fused systems.
Best For: Daily calibration checks; samples with high sulfur content (>15%).
C. Cystine / Methionine
The "Biological" Standards
Amino acids are often used when the sample matrix is proteinaceous or hydrophilic.
Pros: Excellent matrix match for peptides and biological salts.
Cons:High Hygroscopicity. Methionine and Cystine readily adsorb atmospheric moisture, leading to weighing errors and drifting hydrogen values. They often require drying immediately before use.
Best For: Biological samples; verifying instrument performance for hydrophilic matrices.
To ensure data integrity, one must understand the causality of failure.
The Adsorption Trap
In a standard combustion tube, the conversion of Organic Sulfur
is the goal. However, inorganic ash (from salts) or cold spots in the reactor can trap sulfur as metal sulfates.
Solution: Use Tungsten Trioxide (
) or Vanadium Pentoxide () as an additive. These act as "fluxes" that decompose stable sulfates and ensure quantitative release of sulfur as .
The "Memory Effect"
Sulfur has a tendency to hang around. If you run a high-sulfur standard (like Cystine, 26% S) followed by a blank, you will often see a "ghost peak" of sulfur in the blank.
Implication: When switching from high-S standards to low-S samples, run at least 3 "priming" samples or blanks to clear the flow path.
Experimental Protocol: The "Bracketing" Validation
For validating the purity of a novel Sulfur-Heterocycle Drug Candidate.
Objective: Determine %S with precision < 0.3% absolute error.
Step 1: Instrument Preparation
Conditioning: Run 3 "Bypass" samples (unweighed standard) to saturate active sites in the reduction column.
Leak Check: Ensure helium carrier gas flow is stable (e.g., 140 mL/min).
Additive: Add 10–20 mg of
powder to every tin capsule to prevent sulfur retention in ash.
Step 2: The "K-Factor" Calibration (using BBOT)
Instead of a linear regression, use the K-Factor method for daily calibration to account for barometric pressure changes.
Run BBOT in triplicate. RSD of K-factors must be < 1.0%.
Step 3: The Bracketing Workflow
To eliminate drift, bracket your unknown samples with the standard.
Standard A (BBOT)
Unknown Sample (Duplicate 1)
Unknown Sample (Duplicate 2)
Standard B (BBOT)
Acceptance Criteria:
The drift between Standard A and Standard B must be < 1.5% relative.
The difference between Duplicate 1 and 2 must be < 0.3% absolute.